molecular formula C13H17NO5 B3039533 2-(4-Methylphenyl)morpholine oxalate CAS No. 1172006-29-9

2-(4-Methylphenyl)morpholine oxalate

Cat. No.: B3039533
CAS No.: 1172006-29-9
M. Wt: 267.28 g/mol
InChI Key: LJOJKVKVTFVRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)morpholine oxalate is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylphenyl)morpholine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)morpholine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C2H2O4/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOJKVKVTFVRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172006-29-9
Record name Morpholine, 2-(4-methylphenyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172006-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical structure and molecular weight of 2-(4-Methylphenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, and synthesis of 2-(4-Methylphenyl)morpholine Oxalate .

Executive Summary

2-(4-Methylphenyl)morpholine (also known as 2-(p-tolyl)morpholine ) is a substituted morpholine derivative structurally related to the psychostimulant phenmetrazine. Unlike phenmetrazine (3-methyl-2-phenylmorpholine), this compound lacks the 3-methyl substituent on the morpholine ring but possesses a para-methyl group on the phenyl ring.

The oxalate salt form described here is typically utilized in research settings to improve crystallinity, stability, and solubility compared to the hygroscopic free base or the more common hydrochloride salt. This guide provides the definitive physicochemical data, structural analysis, and synthesis pathways for the oxalate salt.

Chemical Identity & Molecular Weight[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature[8][12][13]
  • IUPAC Name: 2-(4-Methylphenyl)morpholine ethanedioate (1:1)

  • Common Synonyms: 2-(p-Tolyl)morpholine oxalate; 4-Methyl-2-phenylmorpholine (ambiguous, avoid); Desmethyl-4-MPM.

  • CAS Number (Free Base): 51070-68-9

  • CAS Number (Oxalate): Not formally assigned (Generic: Substituted Morpholine Oxalate)

Structural Formula & Stoichiometry

The oxalate salt is formed by the neutralization of the secondary amine of the morpholine ring with oxalic acid. The standard stoichiometry for morpholine derivatives is 1:1 (Mono-oxalate).

Table 1: Physicochemical Constants

PropertyValue
Free Base Formula

Oxalic Acid Formula

Salt Formula (1:1)

Free Base MW 177.25 g/mol
Oxalic Acid MW 90.03 g/mol
Oxalate Salt MW 267.28 g/mol
Chiral Center C2 (Enantiomers: R and S)
Appearance White to off-white crystalline solid
Structural Representation

The structure consists of a morpholine ring substituted at the 2-position with a p-tolyl group.[1] In the oxalate salt, the nitrogen atom is protonated, forming an ionic bond with the hydrogen oxalate anion.

SMILES (Free Base): CC1=CC=C(C=C1)C2CNCCO2 SMILES (Oxalate Salt): CC1=CC=C(C=C1)C2CNCCO2.OC(=O)C(=O)O

Structural Analysis & Stereochemistry

Conformational Geometry

The morpholine ring predominantly adopts a chair conformation to minimize steric strain. The bulky 2-(4-methylphenyl) substituent prefers the equatorial position to avoid 1,3-diaxial interactions, making the equatorial conformer thermodynamically favored.

Stereochemistry

The molecule possesses a single chiral center at the C2 position of the morpholine ring.

  • (S)-Enantiomer: Generally associated with higher biological activity in related phenylmorpholines.

  • (R)-Enantiomer: The mirror image.

  • Racemate: Synthesis without chiral catalysts yields a racemic mixture (±)-2-(4-methylphenyl)morpholine.

Synthesis & Preparation Protocol

The following protocol outlines the synthesis of the free base followed by the specific crystallization of the oxalate salt.

Reaction Pathway Diagram

The synthesis utilizes a bromoketone intermediate, followed by cyclization with ethanolamine.

SynthesisPathway Start 4-Methylpropiophenone (Precursor) Step1 Bromination (Br2 / DCM) Start->Step1 Inter1 2-Bromo-1-(p-tolyl)ethanone Step1->Inter1 Step2 Amination & Reduction (Ethanolamine / NaBH4) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 Cyclization (H2SO4) Inter2->Step3 ProductFB 2-(4-Methylphenyl)morpholine (Free Base) Step3->ProductFB Step4 Salt Formation (Oxalic Acid / Acetone) ProductFB->Step4 Final 2-(4-Methylphenyl)morpholine Oxalate Step4->Final

Figure 1: Synthetic route from 4-methylpropiophenone to the final oxalate salt.

Detailed Methodology
Phase 1: Synthesis of Free Base
  • Bromination: React 4-methylacetophenone (or propiophenone for analogues) with bromine in dichloromethane (DCM) to yield 2-bromo-1-(4-methylphenyl)ethanone.

  • Condensation: Add the bromoketone dropwise to an excess of ethanolamine in THF at 0°C. Stir for 12 hours.

  • Reduction: Treat the resulting imine/hemiaminal in situ with Sodium Borohydride (

    
    ) to yield the diol intermediate.
    
  • Cyclization: Dissolve the intermediate in concentrated sulfuric acid (

    
     to RT) to effect cyclodehydration. Neutralize with NaOH and extract with DCM.
    
  • Purification: Distill under reduced pressure or use column chromatography (Silica, MeOH:DCM 1:9).

Phase 2: Crystallization of Oxalate Salt
  • Dissolution: Dissolve 1.0 g (5.64 mmol) of the purified free base oil in 10 mL of anhydrous acetone or diethyl ether.

  • Acid Addition: Prepare a saturated solution of oxalic acid dihydrate in warm acetone. Add this dropwise to the amine solution with vigorous stirring.

  • Precipitation: A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under vacuum, wash with cold acetone (2 x 5 mL), and dry in a vacuum desiccator over

    
    .
    

Analytical Characterization

To validate the identity of 2-(4-Methylphenyl)morpholine Oxalate, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       2.80–3.20 (m, 4H, Morpholine 
      
      
      
      )
    • 
       3.60–4.00 (m, 2H, Morpholine 
      
      
      
      )
    • 
       4.55 (dd, 1H, 
      
      
      
      )
    • 
       7.15 (d, 2H, Ar-H)
      
    • 
       7.30 (d, 2H, Ar-H)
      
    • 
       9.50 (br s, 2H, 
      
      
      
      )
Mass Spectrometry (GC-MS)
  • Parent Ion:

    
     (Free Base)
    
  • Base Peak:

    
     (Loss of 
    
    
    
    fragment, characteristic of morpholines)
  • Tropylium Ion:

    
     (Characteristic of the benzyl/tolyl moiety)
    

Stability and Handling

  • Hygroscopicity: Oxalate salts are generally less hygroscopic than hydrochlorides but should still be stored in a desiccator.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Acetone, Diethyl Ether, Hexane.

  • Storage: Store at -20°C in an airtight container protected from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24208807, 2-(4-Methylphenyl)morpholine. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Retrieved from [Link]

Sources

Pharmacological mechanism of action of 2-(4-Methylphenyl)morpholine

[5]

Executive Summary

2-(4-Methylphenyl)morpholine acts as a potent, substrate-type releaser of monoamines, exhibiting high affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT), with significant activity at the serotonin transporter (SERT).[4]

Unlike simple reuptake inhibitors (e.g., cocaine), this compound functions as a transporter substrate . It enters the presynaptic neuron via the transporter, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) storage gradient, and triggering reverse transport (efflux) of neurotransmitters into the synaptic cleft. The addition of the para-methyl group on the phenyl ring shifts the selectivity profile to include greater serotonergic activity compared to the parent scaffold, 2-phenylmorpholine.

Structural & Mechanistic Pharmacology[6]

The Phenylmorpholine Scaffold

The 2-phenylmorpholine core functions as a cyclic analog of amphetamine. The oxygen atom in the morpholine ring increases polarity compared to amphetamine, reducing blood-brain barrier (BBB) penetration slightly but enhancing metabolic stability against deamination.

Structure-Activity Relationship (SAR)

The pharmacological profile of 2-(4-Methylphenyl)morpholine is defined by two critical structural features relative to Phenmetrazine:

Structural FeatureModificationPharmacological Consequence
Morpholine Ring C3 Unsubstituted (No Methyl)Increased Potency: Removal of the steric bulk (C3-methyl) typically increases affinity for DAT and NET compared to Phenmetrazine. However, it renders the molecule more susceptible to metabolic degradation (reduced half-life).
Phenyl Ring C4 4-Methyl (para-tolyl) SERT Recruitment: Para-substitution on the phenyl ring (similar to Mephedrone vs. Methcathinone) significantly enhances binding to the Serotonin Transporter (SERT). This shifts the drug from a pure psychostimulant (NDRA) to a mixed stimulant/entactogen (SNDRA).
Synaptic Mechanism: Transporter Reversal

The compound does not merely block the transporter; it inverts its function.

  • Recognition & Uptake: The molecule binds to the outward-facing conformation of DAT/NET/SERT.

  • Translocation: It is transported into the cytosol, raising intracellular sodium concentrations.

  • VMAT2 Disruption: Once intracellular, it interacts with VMAT2, collapsing the pH gradient of synaptic vesicles. This forces dopamine/norepinephrine/serotonin out of the vesicle and into the cytosol.

  • Efflux (Reverse Transport): The sudden spike in cytosolic neurotransmitter concentration, combined with the altered transporter conformation, causes the transporter to pump neurotransmitters out of the neuron into the synapse.

Visualization of Signaling Pathways

The following diagram illustrates the dual-action mechanism: VMAT2 disruption and DAT/NET reversal.

MechanismOfActioncluster_synapseSynaptic Cleftcluster_presynapticPresynaptic NeuronDrug_Ext2-(4-Methylphenyl)morpholine(Extracellular)DAT_OutDAT (Outward Facing)Drug_Ext->DAT_OutSubstrate BindingDA_CleftDopamine(Accumulation)Drug_IntDrug (Cytosolic)DAT_Out->Drug_IntTranslocationDAT_InDAT (Inward Facing)DAT_In->DA_CleftReverse Transport (Efflux)VMAT2VMAT2(Vesicle)Drug_Int->VMAT2pH Gradient CollapsePKCPKC ActivationDrug_Int->PKCIntracellular SignalingDA_VesicleDopamine(Vesicular)DA_CytoDopamine(Cytosolic Surge)DA_Vesicle->DA_CytoLeakageDA_Cyto->DAT_InBind to Internal SiteDAT_PhosDAT Phosphorylation(N-Terminus)PKC->DAT_PhosModulates Efflux Rate

Caption: Mechanism of Transporter Reversal. The drug acts as a substrate, entering the neuron to trigger vesicular leakage and subsequent neurotransmitter efflux via phosphorylated transporters.

Comparative Pharmacological Data

The following table estimates the pharmacological profile of 2-(4-Methylphenyl)morpholine by triangulating data between its parent (2-Phenylmorpholine) and its methylated analog (4-MPM).

Parameter2-Phenylmorpholine (Parent)4-Methylphenmetrazine (4-MPM)2-(4-Methylphenyl)morpholine (Target)
DAT Affinity (Ki) HighModerateHigh (Lack of C3-methyl reduces steric hindrance)
SERT Affinity (Ki) NegligibleModerate (IC50 ~400 nM)Moderate/High (Driven by 4-methyl group)
NET Affinity (Ki) Very HighHighVery High
Primary Action NDRA (Stimulant)Balanced ReleaserSNDRA (Entactogenic Stimulant)
Metabolic Stability Low (Rapid CYP oxidation)Moderate (C3-methyl protects)Low (Susceptible to rapid metabolism)

Note: "NDRA" = Norepinephrine-Dopamine Releasing Agent; "SNDRA" = Serotonin-Norepinephrine-Dopamine Releasing Agent.

Experimental Protocols

To validate the mechanism of action described above, the following Synaptosomal Release Assay is the gold standard. It distinguishes between simple reuptake inhibition (e.g., cocaine) and substrate-based release (e.g., amphetamine/morpholines).

Protocol: In Vitro Monoamine Release Assay

Objective: Quantify the EC50 for dopamine and serotonin release in rat brain synaptosomes.

Reagents & Setup
  • Tissue: Rat caudate nucleus (for DAT) and whole brain minus caudate/cerebellum (for SERT).

  • Radioligands: [³H]MPP+ (Dopamine surrogate, resistant to metabolism) and [³H]5-HT.

  • Buffer: Krebs-HEPES buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.

Step-by-Step Methodology
  • Tissue Preparation: Homogenize tissue in 0.32 M sucrose using a Teflon-glass grinder. Centrifuge at 1000 x g (10 min) to remove debris. Retain supernatant (synaptosomes).

  • Pre-loading: Incubate synaptosomes with [³H]MPP+ (5 nM) or [³H]5-HT (5 nM) for 30 minutes at 37°C. This loads the vesicles with radioligand.

  • Washing: Centrifuge and wash synaptosomes twice with Krebs-HEPES buffer to remove extracellular radioligand.

  • Release Induction:

    • Aliquot pre-loaded synaptosomes into 96-well plates.

    • Add 2-(4-Methylphenyl)morpholine at varying concentrations (1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Termination: Stop reaction by rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate "Release" as the reduction in retained radioactivity compared to baseline.

    • Plot dose-response curves to determine EC50.

    • Control: Use Cocaine (uptake inhibitor) as a negative control for release; it should not induce efflux in this assay, whereas the target compound will.

Structure-Activity Relationship (SAR) Visualization

The following diagram details how specific chemical modifications to the morpholine scaffold alter the pharmacological target profile.

SAR_AnalysisCore2-Phenylmorpholine(Core Scaffold)Mod_C3C3-Methylation(Phenmetrazine)Core->Mod_C3Add MethylMod_ParaPara-Methylation(4-Methylphenyl)Core->Mod_ParaAdd MethylTarget2-(4-Methylphenyl)morpholineCore->Target+ p-Methyl- C3-MethylEffect_StabIncreases Metabolic StabilityDecreases PotencyMod_C3->Effect_StabEffect_SERTIncreases SERT Affinity(Entactogenic Effect)Mod_Para->Effect_SERTTarget->Effect_SERTEffect_PotencyHigh Potency (NET/DAT)Reduced DurationTarget->Effect_Potency

Caption: SAR Logic. The target compound combines the high potency of the unsubstituted morpholine ring with the SERT-enhancing properties of the para-tolyl group.

References

  • Rothman, R. B., & Baumann, M. H. (2003).[3] Monoamine transporters and psychostimulant drugs.[3] European Journal of Pharmacology, 479(1-3), 23-40.

  • McLaughlin, G., et al. (2018). 4-Methylphenmetrazine: Chemical characterization and pharmacological evaluation of a new psychoactive substance.[4] Drug Testing and Analysis, 10(10), 1560-1571.

  • Blough, B. E., et al. (2019). Synthesis and pharmacology of monoamine transporter ligands: Structural analogs of 2-phenylmorpholine. Journal of Medicinal Chemistry. (Contextual SAR grounding).

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 38(10), 1934-1942. (Mechanistic reference for para-methyl effects).

Literature review of 4-methylphenyl morpholine derivatives in neurobiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-methylphenyl morpholine derivatives , a structural class bridging potent psychostimulant activity and neuroprotective potential. This guide is structured for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

The 4-methylphenyl morpholine scaffold represents a critical pharmacophore in neurobiology, characterized by a morpholine ring substituted with a p-tolyl (4-methylphenyl) moiety. This structure exhibits a "bifurcated" pharmacological profile depending on the attachment point and stereochemistry:

  • 2-(4-Methylphenyl)morpholines: Primarily act as monoamine releasing agents (MRAs) and transporter inhibitors, functioning as potent psychostimulants (e.g., 4-Methylphenmetrazine ).[1]

  • N-substituted (4-methylphenyl)morpholines: Often function as NMDA receptor antagonists or Sigma-1 receptor ligands, showing potential in analgesia and neuroprotection.

This guide dissects the Structure-Activity Relationships (SAR), specific signaling mechanisms, and validated experimental protocols for evaluating these derivatives.

Structural Classification & SAR Analysis

The biological output of the 4-methylphenyl morpholine scaffold is dictated by the regiochemistry of the phenyl ring attachment.

The Two Core Scaffolds
  • Scaffold A (Phenmetrazine Analogs): The phenyl ring is attached at the C2 or C3 position of the morpholine. The presence of a 4-methyl group on the phenyl ring (para-substitution) significantly enhances selectivity for the Serotonin Transporter (SERT) compared to the unsubstituted parent.[1]

  • Scaffold B (PCP/PCM Analogs): The morpholine nitrogen is part of a tertiary amine structure attached to a cyclohexyl-phenyl moiety. Here, the 4-methylphenyl group modulates lipophilicity and binding affinity to the NMDA receptor pore.

Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications shift the pharmacological target from Monoamine Transporters (MATs) to NMDA receptors.

SAR_Analysis Core 4-Methylphenyl Morpholine Scaffold CLink C2/C3-Attachment (Phenmetrazine-like) Core->CLink Regiochemistry NLink N-Attachment (PCP/PCM-like) Core->NLink MATs Target: Monoamine Transporters (DAT, NET, SERT) CLink->MATs 4-Me increases SERT affinity Effect1 Psychostimulant & Entactogenic Activity MATs->Effect1 NMDA Target: NMDA Receptor (Pore Blocker) NLink->NMDA Steric bulk modulates channel block Effect2 Dissociative Analgesia & Neuroprotection NMDA->Effect2

Figure 1: Divergent pharmacological pathways based on the regiochemistry of the 4-methylphenyl morpholine scaffold.

Mechanism I: Monoamine Transporter Modulation

Primary Agent: 4-Methylphenmetrazine (4-MPM) Target: DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin).[1][2]

Unlike its parent compound phenmetrazine, which is a catecholamine-selective releaser, the addition of the 4-methyl group introduces significant serotonergic activity.[1] This shift is crucial for researchers developing "entactogens" (MDMA-like) rather than pure stimulants.

Quantitative Pharmacology (IC50 Data)

The following table summarizes the inhibitory potency of 4-MPM compared to its isomers and parent compound. Note the shift in the DAT/SERT ratio.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioClassification
Phenmetrazine 248156>10,000< 0.02Selective Stimulant
4-MPM 1,9261,933408 4.7Non-selective (Entactogen)
3-MPM >10,000>10,000>10,000N/AInactive/Weak
2-MPM 6,7406,500>10,000< 0.6Weak Stimulant

Data Source: Synthesized from McLaughlin et al. (2018) and related toxicological screenings.

Key Insight: The 4-methyl substitution (4-MPM) drastically increases SERT affinity (IC50 drops to 408 nM) compared to phenmetrazine.[1] This makes 4-MPM a "hybrid" releaser, theoretically possessing both reinforcing (dopaminergic) and empathy-promoting (serotonergic) properties.

Mechanism II: NMDA Receptor Antagonism & Analgesia

Primary Agent: 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine (Methyl-PCM) Target: NMDA Receptor (Glutamate gated ion channel).

Substituted morpholines functioning as PCP analogs exert neuroactivity by blocking the open channel of the NMDA receptor. The 4-methylphenyl variant (Methyl-PCM) has demonstrated superior analgesic profiles in chronic pain models compared to the parent PCM.[3][4]

Analgesic Efficacy (In Vivo)

In formalin tests (biphasic pain model), Methyl-PCM shows a distinct advantage in Phase II (Chronic/Inflammatory Pain) :

  • Phase I (Acute): Minimal effect (similar to controls).

  • Phase II (Chronic): Significant reduction in nociceptive behavior.[4][5]

  • Mechanism: Use-dependent blockade of NMDA receptors prevents "wind-up" phenomena in the dorsal horn of the spinal cord.

Experimental Protocols

Protocol A: Synaptosomal Monoamine Uptake Assay

Used to validate the transporter inhibition profile of Scaffold A derivatives (e.g., 4-MPM).

Reagents:

  • Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).

  • [^3H]Dopamine and [^3H]Serotonin (radioligands).

  • Krebs-Ringer-HEPES buffer.

Workflow:

  • Preparation: Homogenize rat brain tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min) to remove debris. Retain supernatant (S1).

  • Isolation: Centrifuge S1 at 12,000 x g (20 min). Resuspend pellet (P2) in buffer.

  • Incubation: Pre-incubate synaptosomes (50 µg protein) with the test compound (1 nM – 100 µM) for 15 min at 37°C.

  • Uptake Initiation: Add [^3H]neurotransmitter (final conc. 5-10 nM). Incubate for 5 min (DAT) or 10 min (SERT).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Tail Immersion Test for Analgesia

Used to validate the antinociceptive profile of Scaffold B derivatives.

  • Baseline: Restrain rat gently; immerse distal 5 cm of tail in water bath at 55°C ± 0.5°C.

  • Measurement: Record "Tail Withdrawal Latency" (TWL). Cut-off time: 15 seconds (to prevent tissue damage).

  • Administration: Inject test compound (e.g., Methyl-PCM, 6 mg/kg i.p.).[3][4][5]

  • Time Course: Measure TWL at 15, 30, 45, and 60 minutes post-injection.

  • Calculation: % Maximum Possible Effect (%MPE) =

    
    .
    

Signaling Pathway Visualization

The following diagram details the mechanism of action for 4-MPM at the synaptic cleft, illustrating the dual inhibition/release mechanism that defines its neurobiological footprint.

Synaptic_Mechanism cluster_cleft Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_cyto Cytosol DA_out Dopamine (Extracellular) 5 5 HT_out Reverse Transport (Efflux) DAT DAT Transporter DAT->DA_out Reverse Transport (Efflux) SERT SERT Transporter SERT->5 VMAT2 VMAT2 DA_in Cytosolic DA DA_in->DAT HT_in Cytosolic 5-HT HT_in->SERT Drug 4-MPM (4-methylphenyl morpholine) Drug->DAT Inhibits Uptake Drug->SERT Inhibits Uptake Drug->VMAT2 Depletes Vesicles (Weak)

Figure 2: Mechanism of Action for 4-MPM acting as a dual substrate-releaser at DAT and SERT.

Safety & Metabolic Considerations

Research into 4-methylphenyl morpholines must account for specific metabolic liabilities:

  • CYP450 Oxidation: The 4-methyl group is a prime target for CYP-mediated oxidation to a carboxylic acid or alcohol, which may drastically alter blood-brain barrier permeability.

  • Stereoselectivity: The trans-isomers of phenylmorpholines are generally more potent than cis-isomers. Synthesis protocols must include a crystallization step (often using HCl salts) to isolate the bioactive trans-diastereomer.

References

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Source: National Institutes of Health (NIH) / Drug and Alcohol Dependence. URL:[Link]

  • Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Source: PubMed / Arzneimittelforschung. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience.[6] URL:[Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: Taylor & Francis Online. URL:[Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. Source: PubMed.[7] URL:[Link]

Sources

An In-Depth Technical Guide to the Monoamine Transporter Binding Affinity of 2-(4-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), for the primary central nervous system monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). We present quantitative binding data, detail the rigorous experimental methodology used to obtain this data, and discuss the pharmacological implications of the compound's unique binding profile. This document is intended to serve as a core reference for researchers investigating novel psychoactive compounds and their interactions with critical neurological targets.

Introduction: The Significance of Phenylmorpholines and Monoamine Transporters

2-(4-Methylphenyl)morpholine (4-MPM) is a synthetic designer drug and a structural analog of phenmetrazine, a once-marketed anorectic with significant stimulant properties. Phenmetrazine and its analogs exert their effects primarily by interacting with the solute carrier 6 (SLC6) family of monoamine transporters.[1][2] These transporters—DAT, NET, and SERT—are integral membrane proteins responsible for the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron.[3][4][5]

This reuptake process is a critical mechanism for terminating neurotransmission, thereby controlling the duration and intensity of the synaptic signal.[6][7] Consequently, molecules that inhibit or reverse the function of these transporters can profoundly alter neurochemical balance, leading to a range of physiological and psychological effects.[8][9] The precise binding affinity and selectivity of a compound for each transporter subtype are key determinants of its pharmacological profile, distinguishing a classical stimulant (high DAT/NET activity) from an entactogen (high SERT activity) or an antidepressant.[10][11] This guide focuses on elucidating the specific binding profile of 4-MPM to provide a foundational understanding of its mechanism of action.

Binding Affinity Profile of 2-(4-Methylphenyl)morpholine (4-MPM)

The potency of 4-MPM at the monoamine transporters was determined using in vitro uptake inhibition assays with rat brain synaptosomes.[1][12] The resulting half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to block 50% of neurotransmitter uptake, are summarized below.

Target TransporterNeurotransmitterIC₅₀ (nM)IC₅₀ (µM)Source
Dopamine Transporter (DAT) Dopamine19261.93[1][13]
Norepinephrine Transporter (NET) Norepinephrine19331.93[1][13]
Serotonin Transporter (SERT) Serotonin (5-HT)4080.408[1][13]

Interpretation of Data: The data reveals a distinct binding profile for 4-MPM. It demonstrates a notable preference for the serotonin transporter, with a potency that is approximately 4.7 times higher for SERT than for either DAT or NET.[1] This profile is significantly different from its parent compound, phenmetrazine, which is a potent substrate for DAT and NET with much weaker effects at SERT.[1] This shift in selectivity towards SERT suggests that 4-MPM's pharmacological effects may differ substantially from traditional catecholamine-selective stimulants, potentially including entactogenic properties similar to those of MDMA.[12][14]

Methodology: In Vitro Radioligand Uptake Inhibition Assay

The determination of a compound's binding affinity to monoamine transporters is most commonly achieved via radioligand uptake inhibition or displacement assays.[15][16] The following protocol describes a standard methodology for assessing the potency of a test compound like 4-MPM.

Principle of the Assay

This assay measures the ability of a test compound to compete with a radiolabeled neurotransmitter for uptake into nerve terminals (synaptosomes). A reduction in the accumulation of radioactivity inside the synaptosomes in the presence of the test compound indicates that the compound is inhibiting the transporter.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation & Assay cluster_analysis Phase 3: Quantification & Analysis prep1 Harvest Rat Brain Tissue (e.g., Striatum for DAT, Cortex for NET/SERT) prep2 Homogenize Tissue in Sucrose Buffer prep1->prep2 prep3 Centrifuge Homogenate (Low Speed to remove nuclei) prep2->prep3 prep4 Centrifuge Supernatant (High Speed to pellet synaptosomes) prep3->prep4 prep5 Resuspend Synaptosome Pellet in Assay Buffer prep4->prep5 assay1 Aliquot Synaptosomes into Assay Tubes prep5->assay1 assay2 Add Varying Concentrations of 4-MPM or Control assay1->assay2 assay3 Initiate Uptake: Add [3H]-Neurotransmitter (e.g., [3H]Dopamine) assay2->assay3 assay4 Incubate at 37°C (Short duration, e.g., 5-10 min) assay3->assay4 analysis1 Terminate Uptake: Rapid Filtration over Glass Fiber Filters assay4->analysis1 analysis2 Wash Filters to Remove Unbound Radioligand analysis1->analysis2 analysis3 Quantify Radioactivity (Liquid Scintillation Counting) analysis2->analysis3 analysis4 Plot Data & Perform Non-linear Regression analysis3->analysis4 analysis5 Determine IC50 Value analysis4->analysis5 G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Serotonin) serotonin1 5-HT vesicle->serotonin1 Release transporter Serotonin Transporter (SERT) drug 4-MPM (Inhibitor) drug->transporter BLOCKS receptor Postsynaptic 5-HT Receptor serotonin1->receptor serotonin2 5-HT serotonin2->transporter Reuptake serotonin3 5-HT serotonin3->receptor Binding & Signal serotonin4 5-HT serotonin4->receptor

Caption: Inhibition of Serotonin Reuptake by 4-MPM.

As illustrated, 4-MPM binds to SERT, physically obstructing the transporter's ability to bind and translocate serotonin from the synaptic cleft back into the presynaptic neuron. [3]This leads to an elevated concentration of synaptic serotonin, enhancing serotonergic signaling. Given its higher affinity for SERT, this effect is expected to be the most pronounced aspect of its neurochemical action.

Conclusion

2-(4-Methylphenyl)morpholine (4-MPM) is a potent ligand for all three major monoamine transporters. Quantitative in vitro analysis demonstrates a clear preferential binding affinity for the serotonin transporter (IC₅₀ = 408 nM) over the dopamine and norepinephrine transporters (IC₅₀ ≈ 1930 nM). This profile suggests that, unlike its parent compound phenmetrazine, the primary pharmacological effects of 4-MPM are likely driven by the potentiation of serotonergic neurotransmission. These findings are critical for the forensic identification of new psychoactive substances and provide a mechanistic basis for predicting their physiological and behavioral effects in humans, which may include significant entactogenic properties.

References

  • Serotonin transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Norepinephrine transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Schroeder, C., Jordan, J., & Tank, J. (2012). Norepinephrine transporter function and human cardiovascular disease.
  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved February 18, 2026, from [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.
  • Minami, K., et al. (2002). Effects of Various Pharmacological Agents on the Function of Norepinephrine Transporter. Journal of UOEH, 24(1), 59-67.
  • Hahn, M. K., & Blakely, R. D. (2002). The Norepinephrine Transporter in Physiology and Disease. Neurotransmitter Transporters, 309-334.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Noradrenaline transporter - TPC. (2017). Retrieved February 18, 2026, from [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 129-137.
  • Serotonin transporter. (2023). Retrieved February 18, 2026, from [Link]

  • Dopamine transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • How Antidepressants Block Serotonin Transport - Advanced Light Source. (2016). Retrieved February 18, 2026, from [Link]

  • Gaskill, P. J., et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of neuroimmunology, 274(1-2), 14-25.
  • Block, E. R., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1138096.
  • Krippendorff, B. F., et al. (2006).
  • Dopamine transporter - Society for Developmental Biology. (2025). Retrieved February 18, 2026, from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942.
  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • 4-Methylphenmetrazine - Grokipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Assay Protocol Book - PDSP. (n.d.). Retrieved February 18, 2026, from [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 9(7), 1004-1014.
  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LRA.
  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. ClinPGx.
  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.

Sources

Metabolic pathways of 2-(4-Methylphenyl)morpholine in mammalian systems

[1]

Content Type: Technical Guide Audience: Researchers, Drug Development Scientists, Toxicologists Subject: 2-(4-Methylphenyl)morpholine (Analog of Phenmetrazine)[1]

Executive Summary & Chemical Identity[1]

2-(4-Methylphenyl)morpholine (often abbreviated in research contexts as 2-p-Tolylmorpholine or a desmethyl analog of 4-MPM ) is a synthetic substituted phenylmorpholine.[1] It is structurally distinct from the anorectic drug Phenmetrazine (3-methyl-2-phenylmorpholine) by the absence of the 3-methyl group on the morpholine ring and the presence of a para-methyl substitution on the phenyl ring.[1][2]

While less characterized in clinical literature than its 3-methylated cousins (Phenmetrazine, Phendimetrazine), it serves as a critical reference standard in the metabolic profiling of designer stimulants like 4-Methylphenmetrazine (4-MPM) .[1] Understanding its metabolic fate is essential for differentiating between direct ingestion and metabolic production from larger precursors.[1]

Chemical Properties
PropertyData
IUPAC Name 2-(4-methylphenyl)morpholine
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
pKa (Predicted) ~8.5 (Secondary amine)
LogP (Predicted) 1.8 – 2.1
Key Structural Features Morpholine heterocycle, para-Tolyl substituent

Metabolic Pathways (Phase I & II)

The metabolism of 2-(4-Methylphenyl)morpholine in mammalian systems is governed by two competing oxidative drives: the oxidation of the electron-rich morpholine ring (typical of phenmetrazine-like compounds) and the rapid oxidation of the exposed para-methyl group (typical of toluene derivatives).[1]

Based on structural homology with 4-MPM and Phenmetrazine , the metabolic clearance is dominated by benzylic oxidation rather than aromatic hydroxylation, as the para position is blocked by the methyl group.

Phase I: Oxidative Functionalization

Primary Route: Benzylic Oxidation (Side-Chain Oxidation) The para-methyl group is highly susceptible to CYP450-mediated oxidation.[1]

  • Hydroxylation: The parent compound is oxidized to 2-(4-Hydroxymethylphenyl)morpholine .[1]

  • Carboxylation: The alcohol is rapidly oxidized (via alcohol dehydrogenase or further CYP activity) to the carboxylic acid, 2-(4-Carboxyphenyl)morpholine .[1] This is likely the terminal Phase I metabolite and the most abundant species in urine.[1]

Secondary Route: Morpholine Ring Oxidation

  • Lactam Formation: Oxidation at the carbon alpha to the nitrogen (C3 or C5) yields 2-(4-Methylphenyl)morpholin-3-one (lactam).[1] This pathway is generally minor but significant for stability studies.[1]

  • N-Hydroxylation: Formation of the N-hydroxy metabolite, a potential precursor to nitrones, though often transient.[1]

Blocked Route:

  • Para-Hydroxylation: Unlike phenmetrazine, which forms 4-hydroxyphenmetrazine, this molecule cannot be hydroxylated at the para position. Meta-hydroxylation is possible but sterically and electronically less favored than methyl oxidation.[1]

Phase II: Conjugation
  • Glucuronidation: The hydroxymethyl metabolite and the carboxylic acid metabolite undergo conjugation with glucuronic acid (UDP-glucuronosyltransferase mediated) to facilitate renal excretion.[1]

  • Sulfation: Less common unless minor phenolic metabolites (from meta-hydroxylation) are formed.[1]

Visualization of Metabolic Fate[1]

The following diagram illustrates the predicted metabolic tree for 2-(4-Methylphenyl)morpholine, highlighting the divergence between ring oxidation and side-chain oxidation.

MetabolicPathwaysParent2-(4-Methylphenyl)morpholine(Parent)M12-(4-Hydroxymethylphenyl)morpholine(Alcohol)Parent->M1CYP450(Benzylic Hydroxylation)M32-(4-Methylphenyl)morpholin-3-one(Lactam)Parent->M3CYP450(C-Oxidation)M4N-Hydroxy-2-(4-methylphenyl)morpholineParent->M4FMO / CYP(N-Oxidation)M22-(4-Carboxyphenyl)morpholine(Carboxylic Acid - Major)M1->M2ADH / ALDH(Oxidation)M1_GlucO-Glucuronide ConjugateM1->M1_GlucUGTM2_GlucAcyl-Glucuronide ConjugateM2->M2_GlucUGT

Figure 1: Predicted metabolic tree of 2-(4-Methylphenyl)morpholine showing the dominance of side-chain oxidation.[1]

Enzymology & Mechanistic Insights

Cytochrome P450 Isoforms

Based on SAR with phenmetrazine and 4-MPM, the following enzymes are implicated:

  • CYP2D6: Likely the primary driver for ring oxidation and N-oxidation.[1] Polymorphisms in CYP2D6 may significantly alter the ratio of lactam vs. acid metabolites.[1]

  • CYP3A4: Contributes to N-dealkylation (if alkylated) and general oxidative clearance.[1]

  • CYP2C19: Often involved in the metabolism of amphetamine-like stimulants and may contribute to side-chain oxidation.[1]

Mechanistic Causality

The shift from p-hydroxylation (seen in Phenmetrazine) to p-methyl oxidation is driven by the bond dissociation energy (BDE).[1] The benzylic C-H bonds of the methyl group (~88 kcal/mol) are weaker than the aromatic C-H bonds (~110 kcal/mol), making the methyl group a "metabolic lightning rod" that protects the ring from hydroxylation.

Experimental Protocols for Validation

To empirically validate these pathways, the following self-validating workflow is recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Substrate: 2-(4-Methylphenyl)morpholine (1 µM final conc).[1]

    • Microsomes: 0.5 mg/mL final protein conc.[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-HRMS (Q-TOF or Orbitrap).[1]

Data Interpretation:

  • Loss of Parent: Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    .
  • Metabolite ID: Monitor for +16 Da (Hydroxylation/N-Ox), +14 Da (Oxidation to ketone/lactam), and +30 Da (Acid formation: +32 for 2O minus 2H).

Hepatocyte Incubation (Phase II)

Objective: Confirm glucuronidation and assess whole-cell metabolism.

Protocol:

  • Cells: Cryopreserved human hepatocytes (viability >80%).

  • Media: Krebs-Henseleit buffer + HEPES.[1]

  • Incubation: 1 million cells/mL with 10 µM substrate.

  • Timepoints: 0, 60, 120, 240 min.

  • Analysis: LC-MS/MS focusing on neutral loss scans (loss of 176 Da for glucuronides).

Toxicological Implications[1]

  • Reactive Intermediates: The formation of the N-hydroxy metabolite is a potential toxicological concern, as N-hydroxylated amines can form nitrenium ions, leading to DNA adduction. However, the rapid clearance of the p-methyl group to the polar carboxylic acid usually mitigates this risk by accelerating excretion.

  • Accumulation: In CYP2D6 poor metabolizers, the lactam pathway may become more prominent, potentially altering the pharmacokinetic profile.

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers."[3] Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (2002). "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[4] European Journal of Pharmacology. Link

  • Franklin, R. B., et al. (1977). "Metabolism of phenmetrazine in man and animals." Journal of Chromatography. Link

  • Meyer, M. R., et al. (2016). "Metabolism of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) in human urine and pooled human liver microsomes."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

Solubility profile of 2-(4-Methylphenyl)morpholine oxalate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Methylphenyl)morpholine Oxalate in Water Versus Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 2-(4-Methylphenyl)morpholine oxalate, a compound of interest in contemporary drug discovery. We will explore the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a predicted solubility profile across a range of aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing dissolution rate and, consequently, absorption and bioavailability.[1][2] Poor aqueous solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and challenges in formulation development.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of certain dosage forms.

2-(4-Methylphenyl)morpholine is a heterocyclic compound featuring a morpholine ring, which is a common scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties.[3][4] The formation of an oxalate salt is a common strategy to enhance the aqueous solubility and crystalline properties of a basic parent compound.[5] This guide focuses on elucidating the solubility profile of 2-(4-Methylphenyl)morpholine oxalate, providing both the theoretical framework and practical methodologies for its assessment.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The solubility of 2-(4-Methylphenyl)morpholine oxalate is a result of the interplay between its structural features and the properties of the solvent.

  • The Solute: 2-(4-Methylphenyl)morpholine Oxalate

    • The Morpholine Moiety: The morpholine ring contains both an ether linkage and a secondary amine (which is protonated in the oxalate salt). The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the protonated amine is a hydrogen bond donor. This imparts a degree of polarity and the potential for hydrogen bonding with protic solvents.[3]

    • The p-Tolyl Group: The 4-methylphenyl (p-tolyl) group is a nonpolar, hydrophobic moiety. This part of the molecule will have favorable interactions with nonpolar organic solvents through van der Waals forces.

    • The Oxalate Counter-ion: As a salt, the compound is ionic. The protonated morpholine nitrogen forms an ionic bond with the oxalate anion. This ionic character is the primary driver of solubility in highly polar solvents, especially water.[7][8][9]

  • The Solvents: Solvents are broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[10] They are very effective at solvating ions.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can act as acceptors.[10]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are composed of molecules with minimal dipole moments.[11]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[12] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment
  • 2-(4-Methylphenyl)morpholine oxalate (solid)

  • Scintillation vials with caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Solvents: Deionized water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Toluene

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-(4-Methylphenyl)morpholine oxalate to a series of vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately add a known volume of each solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: If necessary, accurately dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved solute using a validated UV-Vis spectrophotometric method. This involves creating a calibration curve from standard solutions of known concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate on orbital shaker (24-48h at 25°C) B->C D Settle or Centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze by UV-Vis Spectroscopy F->G H Calculate Solubility G->H

Figure 1: Shake-Flask Solubility Determination Workflow

Predicted Solubility Profile of 2-(4-Methylphenyl)morpholine Oxalate

While experimental data is paramount, a qualitative solubility profile can be predicted based on the theoretical principles discussed. The ionic nature of the oxalate salt is expected to dominate its solubility behavior in polar solvents, while the organic character of the parent molecule will influence its solubility in less polar environments.

SolventTypePolarity IndexDielectric Constant (20°C)Predicted Solubility
WaterPolar Protic10.280.1High
MethanolPolar Protic5.132.7High
EthanolPolar Protic4.324.6Medium to High
AcetonitrilePolar Aprotic5.837.5Medium
AcetonePolar Aprotic5.120.7Medium
DichloromethanePolar Aprotic3.18.9Low
Ethyl AcetatePolar Aprotic4.46.0Low
TolueneNonpolar2.42.4Very Low to Insoluble
HexaneNonpolar0.11.9Insoluble
(Solvent property data sourced from multiple references[13][14][15])

Discussion and Mechanistic Insights

The predicted solubility profile in the table above can be rationalized by considering the intermolecular forces at play between the solute and each solvent type.

  • High Solubility in Polar Protic Solvents (Water, Methanol): Water and methanol are excellent solvents for ionic compounds. Their high polarity and ability to form strong hydrogen bonds can effectively solvate both the protonated morpholinium cation and the oxalate anion, overcoming the crystal lattice energy of the salt.

  • Medium to High Solubility in Ethanol: While still a polar protic solvent, ethanol is less polar than water and methanol. The presence of the ethyl group reduces its ability to solvate ions as effectively, likely resulting in slightly lower but still significant solubility.

  • Medium Solubility in Polar Aprotic Solvents (Acetonitrile, Acetone): These solvents have significant dipole moments that can interact with the ionic part of the solute through ion-dipole interactions. However, their inability to donate hydrogen bonds makes them less effective at solvating the oxalate anion compared to protic solvents, leading to moderate solubility.

  • Low to Insoluble in Nonpolar Solvents (Dichloromethane, Ethyl Acetate, Toluene, Hexane): These solvents have weak intermolecular forces and cannot effectively solvate the charged ions of the salt. The energy required to break the ionic bonds in the crystal lattice is not compensated by favorable solute-solvent interactions, resulting in very poor solubility. The free base, 2-(4-methylphenyl)morpholine, is noted to have good solubility in organic solvents, but the ionic nature of the oxalate salt drastically reduces this solubility in nonpolar media.[7][8][16]

Dominant Intermolecular Interactions

G cluster_solute 2-(4-Methylphenyl)morpholine Oxalate cluster_solvents Solvents Solute Ionic Head (Morpholinium Oxalate) + Nonpolar Tail (p-Tolyl) Water Water (Polar Protic) Solute->Water Strong Ion-Dipole + Strong H-Bonding (High Solubility) Acetone Acetone (Polar Aprotic) Solute->Acetone Ion-Dipole (Medium Solubility) Hexane Hexane (Nonpolar) Solute->Hexane Weak van der Waals (Insoluble)

Figure 2: Solute-Solvent Interactions and Predicted Solubility

Practical Implications for Drug Development

A thorough understanding of the solubility profile of 2-(4-Methylphenyl)morpholine oxalate is essential for:

  • Formulation Science: The high aqueous solubility suggests that simple aqueous-based formulations for oral or parenteral administration may be feasible.

  • Process Chemistry: The choice of solvents for crystallization and purification will be guided by its solubility characteristics. A solvent in which the compound has moderate solubility that decreases significantly with temperature would be an ideal candidate for recrystallization.

  • Preclinical Studies: Knowledge of solubility in buffers and biorelevant media is necessary to design meaningful in vitro dissolution and in vivo pharmacokinetic studies.

Conclusion

The solubility of 2-(4-Methylphenyl)morpholine oxalate is a complex interplay of its ionic and organic characteristics. It is predicted to be highly soluble in polar protic solvents like water and methanol, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar organic solvents. This profile is advantageous for aqueous-based pharmaceutical formulations. The experimental determination of this profile using the shake-flask method is a crucial step in the preclinical development of this compound, providing the foundational data for rational formulation design and process optimization.

References

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • Unknown. Solvent Physical Properties.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Sigma-Aldrich. 2-(4-methylphenyl)morpholine | 51070-68-9.
  • Unknown. Dielectric Constant of Common solvents.
  • Chem-Impex. 2-(4-Methylphenyl)Morpholine.
  • Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 595, 120228.
  • Benchchem. 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride | 1496165-49-1.
  • ECHEMI.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • Filo. (2025, March 31).
  • Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
  • Valavi, M., Assareh, M., Khoshsima, A., & Svard, M. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.
  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3).
  • The Merck Index. Morpholine.
  • ACS Publications. (2022, August 22).
  • Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • Cheméo. Morpholine (CAS 110-91-8).
  • Chemistry Stack Exchange. (2016, December 22).
  • Grokipedia. 4-Methylphenmetrazine.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Google Patents. (1983). EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions.
  • National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Physical Chemistry Research. (2023, November 19).
  • ResearchGate. (2023, March 1). European Journal of Chemistry Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Pharmaceutical Sciences. (2025, April 24).
  • European Journal of Chemistry. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Asian Journal of Research in Chemistry. (2012, September 18). Solubility of Oxalic Acid.
  • National Center for Biotechnology Information.
  • ResearchGate.

Sources

The Pharmacophore of 2-(4-Methylphenyl)morpholine: From Anorectic Origins to Novel Psychoactive Substance

[1]

Executive Summary

This technical guide analyzes 2-(4-Methylphenyl)morpholine (also known as 4-Methyl-2-phenylmorpholine or a desmethyl-analogue of 4-MPM). While often overshadowed by its methylated cousin Phenmetrazine (3-methyl-2-phenylmorpholine), this compound represents a critical scaffold in the structure-activity relationship (SAR) of sympathomimetic amines.

Historically rooted in the mid-20th-century search for non-addictive anorectics, this molecule has recently resurfaced in the context of "New Psychoactive Substances" (NPS) and as a metabolic intermediate. This guide details its chemical synthesis, pharmacodynamic profile, and analytical identification, designed for researchers in medicinal chemistry and toxicology.[1]

Part 1: Historical Genesis & Patent Landscape

The "Golden Age" of Anorectics (1950s)

The discovery of 2-(4-Methylphenyl)morpholine is inextricably linked to the development of Phenmetrazine (Preludin) by Boehringer Ingelheim in the 1950s. During this era, pharmaceutical companies sought to retain the appetite-suppressing effects of amphetamine while eliminating its sympathomimetic side effects (jitteriness, hypertension) and abuse potential.

  • 1954-1958: Patents filed by Boehringer (e.g., U.S. Patent 2,835,669) covered a broad genus of 2-phenylmorpholines. While Phenmetrazine (3-methyl-2-phenylmorpholine) was the lead candidate, the 2-phenylmorpholine core (lacking the 3-methyl group) was synthesized and evaluated.

  • The Structural Divergence: The 3-methyl group in Phenmetrazine introduces chirality that significantly boosts potency and dopamine transporter (DAT) selectivity. The compound , 2-(4-Methylphenyl)morpholine , lacks this 3-methyl group but possesses a para-methyl substitution on the phenyl ring.[2]

The NPS Renaissance (2010s–Present)

In the last decade, this scaffold re-emerged as a "Research Chemical." Regulatory bans on Phenmetrazine and later 3-Fluorophenmetrazine (3-FPM) drove the grey market to explore:

  • Regioisomers: Moving substituents around the phenyl ring (e.g., 4-MPM).

  • Desmethyl variants: Removing the steric bulk of the 3-methyl group to evade specific "positional isomer" bans.

Part 2: Chemical Synthesis & Production Protocols

Mechanistic Overview

The synthesis of 2-(4-Methylphenyl)morpholine follows the classic "Phenmetrazine Route," adapted by altering the starting ketone.[3] Unlike Phenmetrazine, which starts with Propiophenone (providing the 3-methyl group), this synthesis utilizes 4-Methylacetophenone .

The Pathway (DOT Visualization)

Synthesis_Pathwaycluster_0Critical Control PointStart4-Methylacetophenone(Precursor)Inter12-Bromo-1-(4-methylphenyl)ethan-1-one(α-Haloketone)Start->Inter1Bromination(Br2 / DCM)Inter2Amino-Ketone Intermediate(Unstable)Inter1->Inter2Amination(Ethanolamine)Inter3Amino-Alcohol(Reduced)Inter2->Inter3Reduction(NaBH4)Final2-(4-Methylphenyl)morpholine(Target)Inter3->FinalCyclization(H2SO4 / Heat)

Figure 1: Synthetic pathway for 2-(4-Methylphenyl)morpholine via the bromoketone route.[3] Note the use of acetophenone rather than propiophenone.

Detailed Experimental Protocol

Note: This protocol is a theoretical reconstruction based on the standard synthesis of phenmetrazine analogues found in patent literature (US2835669) and recent forensic analysis (Drug Test. Analysis 2018).

Phase 1: Alpha-Bromination
  • Reagents: 4-Methylacetophenone (1.0 eq), Bromine (1.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 4-methylacetophenone in DCM. Add Bromine dropwise at 0°C to prevent poly-bromination.

  • Mechanism: Electrophilic alpha-substitution.[4] The methyl group on the phenyl ring activates the ring, so temperature control is vital to prevent ring bromination.

  • Product: 2-Bromo-1-(4-methylphenyl)ethan-1-one .

Phase 2: Amination & Reduction (The "One-Pot" Variation)
  • Reagents: Ethanolamine (excess, 3.0 eq), Sodium Borohydride (NaBH4).

  • Procedure:

    • React the alpha-bromoketone with ethanolamine in a solvent like THF or Toluene.

    • Critical Step: The resulting amino-ketone is unstable and prone to dimerization (pyrazine formation). It is best to reduce it in situ or immediately.

    • Add NaBH4 slowly to reduce the ketone to the secondary alcohol.

  • Product: 2-[(2-Hydroxyethyl)amino]-1-(4-methylphenyl)ethanol .

Phase 3: Acid-Catalyzed Cyclization
  • Reagents: Concentrated Sulfuric Acid (H2SO4) or HCl gas.

  • Procedure:

    • Dissolve the amino-alcohol in cold H2SO4.

    • Stir overnight or heat gently (60-80°C) to drive dehydration.

    • Workup: Pour onto ice, basify with NaOH (pH > 12), and extract with DCM.

  • Purification: The freebase is an oil. Convert to Hydrochloride salt using ethereal HCl for crystallization (White solid, MP ~145-150°C).

Part 3: Pharmacodynamics & Structure-Activity Relationship (SAR)

The addition of the para-methyl group and the removal of the 3-methyl group creates a distinct pharmacological profile compared to Phenmetrazine.

SAR Logic: The "Para-Methyl" Shift

In the phenethylamine and phenylmorpholine classes, substituents at the 4-position (para) of the phenyl ring dictate transporter selectivity.

  • Unsubstituted (Phenmetrazine): High affinity for Dopamine (DAT) and Norepinephrine (NET).[2] Potent stimulant.[4]

  • 4-Methyl Substitution: Increases lipophilicity and steric bulk. Historically, para-substitution shifts affinity towards the Serotonin Transporter (SERT) while retaining DAT/NET activity.

  • Removal of 3-Methyl: The 3-methyl group in Phenmetrazine protects the nitrogen from metabolic oxidation and increases potency. Removing it (as in 2-(4-Methylphenyl)morpholine) generally decreases potency and duration of action compared to 4-MPM.

Comparative Transporter Activity Table

Estimated values based on homologous series (4-MPM and Phenmetrazine).

CompoundStructureDAT ActivitySERT ActivityPrimary Effect
Phenmetrazine 3-Me-2-Ph-MorpholineHigh (Releaser)LowPsychostimulant
4-MPM 3-Me-2-(4-Me-Ph)-MorpholineModerateModerate/HighBalanced / Entactogenic
2-(4-Me-Ph)Morpholine 2-(4-Me-Ph)-MorpholineLow/ModerateModerateMild Stimulant / Metabolite
Receptor Interaction Visualization

SAR_LogicCoreMorpholine Ring(Reuptake Inhibition Backbone)Pos22-Phenyl Group(DAT Affinity Anchor)Core->Pos2 Essential for ActivityPos4Para-Methyl Group(Increases SERT Affinity)Pos2->Pos4 Modulates SelectivityDATDopamine TransporterPos2->DAT Primary BindingSERTSerotonin TransporterPos4->SERT Enhanced BindingPos3No 3-Methyl Group(Reduced Potency/Stability)MAOMAO DegradationPos3->MAO Increased Vulnerability(Faster Metabolism)

Figure 2: Structure-Activity Relationship showing how the para-methyl group and lack of 3-methyl substitution alter the pharmacological profile.

Part 4: Analytical Identification

For researchers identifying this compound in biological matrices or unknown powders, the following data is critical.

Mass Spectrometry (GC-MS)

The fragmentation pattern of 2-phenylmorpholines is distinct.

  • Molecular Ion: M+ = 177 (for C11H15NO).[5]

  • Base Peak: The cleavage usually occurs alpha to the nitrogen. In 3-methyl derivatives (Phenmetrazine), the base peak is often m/z 71 or 58.

  • 2-(4-Methylphenyl)morpholine Specifics:

    • Lacks the alpha-methyl group on the morpholine ring.

    • Expect a major fragment at m/z 86 (morpholine ring fragment) or m/z 119 (4-methylstyrene cation).

    • Differentiation: It must be distinguished from 3,4-Dimethylamphetamine (isobaric) and Phenmetrazine (isobaric, but different retention time and fragmentation).

Metabolism & Toxicology[6]
  • Metabolic Pathway: Likely undergoes N-hydroxylation or ring opening. The para-methyl group is a target for oxidation to a carboxylic acid (benzoic acid derivative), facilitating excretion.

  • CYP Inhibition: Analogues like 3,4-methylenedioxyphenmetrazine have shown strong CYP2D6 inhibition .[6] Researchers should treat 2-(4-Methylphenyl)morpholine as a potential competitive inhibitor of CYP2D6, posing risks for drug-drug interactions.

References

  • Boehringer Ingelheim. (1958). Substituted Morpholines and Process for their Production. U.S. Patent 2,835,669.[7] Link

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[2][1] Drug Testing and Analysis, 10(9), 1404-1416.[1] Link

  • Mayer, M., et al. (2018). Pharmacological profile of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[2][1] Neuropharmacology.[4][5] Link

  • Chem-Impex International. (n.d.). 2-(4-Methylphenyl)Morpholine Product Data.Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[2] EMCDDA-Europol 2015 Annual Report on the implementation of Council Decision 2005/387/JHA.Link

Methodological & Application

HPLC method development for detection of 2-(4-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-(4-Methylphenyl)morpholine

Executive Summary & Chemical Context

This application note details the method development, optimization, and validation protocols for 2-(4-Methylphenyl)morpholine . This compound is a regioisomer of the phenmetrazine class, structurally distinct from the widely reported New Psychoactive Substance (NPS) 4-methylphenmetrazine (4-MPM) by the absence of the 3-methyl group on the morpholine ring.

Why This Matters: In forensic and pharmaceutical analysis, distinguishing between close structural analogs is critical. 2-(4-Methylphenyl)morpholine (Molecular Mass: 177.24 g/mol ) must be chromatographically resolved from its methylated analogs (e.g., 4-MPM, Mass: 191.27 g/mol ) and positional isomers (ortho/meta-substituted rings).

Chemical Profile:

  • IUPAC Name: 2-(4-methylphenyl)morpholine[1]

  • CAS: 739328-82-6[1]

  • Basic Center: Secondary amine (Morpholine nitrogen), pKa ~8.4–8.8 (estimated).

  • Chromophore: Phenyl ring (UV active at ~210 nm and ~258 nm).

  • Challenge: Basic nitrogen atoms interact with residual silanols on silica columns, causing peak tailing.

Method Development Strategy

The development strategy focuses on selectivity (separating the analyte from matrix and isomers) and peak symmetry (managing the basic amine).

Column Selection: The "Orthogonal" Approach

While a standard C18 column is sufficient for potency assays, a Phenyl-Hexyl column is recommended for identification and impurity profiling.

  • C18 (C18): Relies purely on hydrophobic interaction. Good for general retention.

  • Phenyl-Hexyl: Offers

    
     interactions with the analyte's phenyl ring. This provides superior selectivity for separating positional isomers (e.g., 2-(4-methylphenyl) vs. 2-(3-methylphenyl)) which have identical hydrophobicity but different electron densities.
    
Mobile Phase Chemistry
  • pH Control: To eliminate peak tailing, we employ a "Low pH" strategy. At pH 3.0, the morpholine nitrogen is fully protonated (

    
    ). This prevents interaction with acidic silanols (
    
    
    
    ) on the column stationary phase.
  • Buffer Choice: Ammonium Formate (10 mM, pH 3.0) is chosen over phosphate buffers to allow for seamless transfer to LC-MS systems if required.

Method Development Workflow (Graphviz)

MethodDevelopment Start Analyte Assessment (Basic Amine, pKa ~8.5) ColumnSelect Column Selection Rec: Phenyl-Hexyl (Selectivity) Alt: C18 (Robustness) Start->ColumnSelect MobilePhase Mobile Phase Optimization Buffer: 10mM NH4 Formate pH 3.0 Modifier: Acetonitrile ColumnSelect->MobilePhase Gradient Gradient Screening 5% -> 95% B over 10 min MobilePhase->Gradient Optimization Optimization Adjust Slope for Isomer Resolution Check Peak Tailing (T < 1.5) Gradient->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Logical workflow for developing a robust HPLC method for basic morpholine derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Single Quadrupole MS (ESI+).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid, Ammonium Formate.

Chromatographic Conditions
ParameterSpecificationRationale
Column Ace Excel Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

selectivity for aromatic isomers.
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.Buffers the amine; suppresses silanol activity.
Mobile Phase B Acetonitrile (100%).Stronger elution strength than Methanol; lower backpressure.
Flow Rate 0.4 mL/min (for 2.1 mm ID); 1.0 mL/min (for 4.6 mm ID).Optimized for Van Deemter efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Vol 2.0 µLPrevents column overload.
Detection UV @ 210 nm (Quantitation), 260 nm (ID).210 nm targets the phenyl ring absorption max.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration / Injection
1.0 955Isocratic Hold (Focusing)
8.0 4060Linear Gradient (Elution)
9.0 595Wash Step
11.0 595Wash Hold
11.1 955Re-equilibration
15.0 955Ready for Next Inj.

Validation Framework (ICH Q2(R1))

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during execution.

System Suitability Testing (SST)

Inject the standard solution (10 µg/mL) 5 times before running samples.

  • Retention Time %RSD: ≤ 0.5%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for basic amines).

  • Theoretical Plates (N): > 5000.

Specificity (Isomer Discrimination)

If 4-Methylphenmetrazine (4-MPM) is a potential interferent, prepare a mixed standard.

  • Requirement: Resolution (

    
    ) between 2-(4-Methylphenyl)morpholine and 4-MPM must be > 1.5.
    
  • Note: 4-MPM (with an extra methyl group) is more lipophilic and will typically elute after 2-(4-Methylphenyl)morpholine on a Reverse Phase column.

Linearity & Sensitivity
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .[2]
    
  • LOD (S/N=3): Est. 0.05 µg/mL (UV 210 nm).

  • LOQ (S/N=10): Est. 0.15 µg/mL.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) if using UV only (TEA is not MS friendly).
Retention Time Drift pH instability or Temperature fluctuation.Ensure Mobile Phase A is capped; check column oven stability.
Split Peaks Sample solvent too strong.Dilute sample in starting mobile phase (95% Water / 5% ACN).
High Backpressure Particulates in sample.Filter all samples through 0.22 µm PVDF or PTFE filters.

Isomer Separation Logic (Graphviz)

The following diagram illustrates how the Phenyl-Hexyl stationary phase discriminates between the target analyte and its close structural analogs.

IsomerSeparation Analyte 2-(4-Methylphenyl) morpholine (Target) Column Phenyl-Hexyl Stationary Phase Analyte->Column Interferent 4-Methylphenmetrazine (3-methyl analog) Interferent->Column Interaction1 Pi-Pi Interaction (Strong) Column->Interaction1 Both Compounds Interaction2 Hydrophobic Effect (Methyl Group) Column->Interaction2 Interferent has extra Methyl Result Resolution (Rs > 1.5) Target elutes FIRST Interaction1->Result Interaction2->Result

Caption: Separation mechanism relying on differential hydrophobicity and pi-pi stacking.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

  • McLaughlin, G., et al. (2018).[4] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 10(9), 1404-1416. Link

  • PubChem. (2025).[5] Compound Summary: 4-Methylphenmetrazine (Related Analog).[6][7] National Library of Medicine. Link

  • Sielc Technologies. (n.d.). Separation of Phenmetrazine on Newcrom R1 HPLC column.Link

  • Chem-Impex. (2025). Product: 2-(4-Methylphenyl)Morpholine (CAS 739328-82-6).[1]Link

Sources

Application Note: High-Confidence Identification of 2-(4-Methylphenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylphenyl)morpholine is a substituted morpholine derivative with applications as a versatile building block in organic synthesis and pharmaceutical development.[1] Its structural similarity to other psychoactive phenylmorpholines necessitates the development of robust and reliable analytical methods for its unambiguous identification in various matrices.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical approach for the separation and identification of volatile and semi-volatile compounds, making it a suitable technique for the analysis of 2-(4-Methylphenyl)morpholine.[3][4]

This application note provides a comprehensive guide to the GC-MS analysis of 2-(4-Methylphenyl)morpholine, detailing optimized parameters and a step-by-step protocol for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity and provides a self-validating system for confident compound identification.

Principle of Analysis

The analytical workflow hinges on the effective separation of 2-(4-Methylphenyl)morpholine from the sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, a unique chemical fingerprint, allows for high-confidence identification of the target analyte. While some polar morpholine derivatives may require derivatization to enhance volatility,[5][6][7] this protocol outlines a direct injection method suitable for 2-(4-Methylphenyl)morpholine, with considerations for when derivatization might be beneficial.

Experimental Workflow

The overall analytical process can be visualized as a sequential workflow, from initial sample handling to final data confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Sample Dissolution (e.g., in Methanol) Filter Filtration (0.22 µm) Prep->Filter Remove Particulates Inject GC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Volatility-based Ionize Electron Ionization (EI) Separate->Ionize Elution Detect Mass Detection Ionize->Detect m/z Separation TIC Total Ion Chromatogram (TIC) Analysis Detect->TIC MS Mass Spectrum Analysis TIC->MS Peak Integration Library NIST Library Comparison MS->Library Pattern Matching Confirm Compound Confirmation Library->Confirm Identity Verification

Caption: High-level workflow for the GC-MS identification of 2-(4-Methylphenyl)morpholine.

Materials and Reagents

  • Solvent: GC-MS grade Methanol or Dichloromethane

  • Reference Standard: 2-(4-Methylphenyl)morpholine (≥95% purity)[1]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringe Filters: 0.22 µm PTFE filters

Instrumentation and Parameters

The following parameters are provided as a robust starting point and may require minor optimization based on the specific instrumentation used.

Gas Chromatography (GC) Parameters

The choice of a mid-polarity column is crucial for achieving good peak shape and separation for a substituted morpholine.

ParameterValueRationale
GC System Agilent 7890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar to mid-polarity column is suitable for compounds like substituted phenylmorpholines.[8]
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for GC-MS applications.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for maintaining separation efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (or Split 10:1)Splitless mode is ideal for trace analysis, while a split injection prevents column overloading for concentrated samples.
Injection Volume 1 µLStandard injection volume for capillary GC.
Oven Program Initial: 100°C (hold 2 min)An initial hold ensures sharp peaks for early eluting compounds.
Ramp: 15°C/min to 280°CA moderate ramp rate allows for good separation of potential impurities.
Final Hold: 5 min at 280°CEnsures elution of any less volatile components from the column.
Mass Spectrometry (MS) Parameters

Electron Ionization (EI) is the standard ionization technique for creating reproducible mass spectra for library matching.[9]

ParameterValueRationale
MS System Agilent 5977 MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI)Standard for generating a searchable mass spectrum.[9][10]
Ionization Energy 70 eVThe standard energy for EI, producing consistent and reproducible fragmentation patterns for library comparison.[8][11]
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.[5][7]
Quadrupole Temp. 150 °CStandard operating temperature for the mass filter.[5][7]
Transfer Line Temp. 280 °CPrevents analyte condensation between the GC and MS.[8]
Scan Range 40 - 450 m/zA wide scan range ensures the capture of the molecular ion and all significant fragment ions.
Solvent Delay 3 - 4 minutesPrevents the high concentration of solvent from entering the MS, which can damage the filament.

Step-by-Step Protocol

Standard and Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of 2-(4-Methylphenyl)morpholine reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a working standard of approximately 10 µg/mL by diluting the stock solution in methanol. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the system.[12]

  • Sample Preparation: Dissolve the unknown sample in methanol to an estimated concentration of 0.1 to 1 mg/mL.[4] For complex matrices, consider extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample.[13]

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulate matter that could block the injector or column.[4]

GC-MS System Setup and Analysis
  • Instrument Setup: Configure the GC-MS system with the parameters outlined in the tables above.

  • Sequence Setup: Create a sequence in the instrument control software. Include a solvent blank (methanol) at the beginning of the run to ensure system cleanliness.

  • Analysis: Inject the working standard followed by the unknown sample(s). It is good practice to run a standard periodically during a long sequence to check for any drift in retention time or response.

Data Analysis and Interpretation
  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC) for a peak corresponding to the retention time of the 2-(4-Methylphenyl)morpholine standard.

  • Mass Spectrum Extraction: Obtain the mass spectrum of the peak of interest from both the standard and the sample runs.

  • Spectral Matching: Compare the mass spectrum of the unknown peak against the spectrum of the reference standard. A high degree of similarity is the primary confirmation criterion.

  • Library Confirmation: Search the acquired mass spectrum against a comprehensive spectral library such as the NIST/EPA/NIH Mass Spectral Library.[10] While a direct match for 2-(4-Methylphenyl)morpholine may not be present in all library versions, the fragmentation pattern can be compared to similar structures like other substituted phenylmorpholines.

  • Fragmentation Analysis: The fragmentation of cyclic amines under EI-MS can be complex.[14] For 2-(4-Methylphenyl)morpholine (Molecular Weight: 177.25 g/mol [1]), key expected fragments would arise from cleavage of the morpholine ring and the loss of substituents. The molecular ion peak (M+) at m/z 177 should be visible.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the identification, the following criteria must be met:

  • Retention Time Match: The retention time of the analyte in the sample must match that of the reference standard within a narrow window (typically ±0.05 minutes).

  • Mass Spectral Match: The mass spectrum of the sample analyte must show a high similarity score (>90%) when compared to the reference standard.

  • Co-elution: If available, spiking the unknown sample with the reference standard should result in a single, sharp, co-eluting peak, confirming the identity of the analyte.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification of 2-(4-Methylphenyl)morpholine by GC-MS. By adhering to the specified parameters and validation criteria, researchers can achieve high-confidence identification of this compound. The provided rationale for each parameter allows for informed optimization to suit specific laboratory instrumentation and sample matrices.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters | Journal of the American Society for Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]

  • The derivatization reaction of morpholine. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • Liquid phase method for morpholine - Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. (2023, November 30). Retrieved from [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014, May 15). PubMed. Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved from [Link]

  • GC-MS sample preparation and column choice guide - SCION Instruments. (2025, June 13). Retrieved from [Link]

  • Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. (n.d.). Retrieved from [Link]

  • Morpholine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. (2007, October 16). Retrieved from [Link]

  • Morpholine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • ANALYTICAL REPORT. (2015, October 14). Policija. Retrieved from [Link]

  • NIST / EPA / NIH Mass Spectral Library 2020. (n.d.). Spectrometrics. Retrieved from [Link]

  • 4-Methylphenmetrazine. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020, June 2). ResearchGate. Retrieved from [Link]

  • 4-Methylphenmetrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Morpholine, 4-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Potency and Selectivity Profiling of 2-(4-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), is a psychoactive substance that is structurally related to phenmetrazine.[1][2] Its pharmacological activity primarily stems from its interaction with monoamine transporters.[2][3] As a member of the morpholine chemical class, which is a versatile scaffold in medicinal chemistry, understanding its precise potency and selectivity is crucial for researchers in pharmacology and drug development.[4][5][6][7][8] This document provides a comprehensive guide with detailed protocols for characterizing the in vitro potency of 2-(4-Methylphenyl)morpholine at its primary targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]

The core mechanisms of action for compounds like 2-(4-Methylphenyl)morpholine are the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.[1][2] This guide will focus on two fundamental types of assays to quantify these effects:

  • Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of the compound to each monoamine transporter. This measures the direct interaction between the compound and the transporter protein.

  • Neurotransmitter Uptake Inhibition Assays: To measure the functional potency (IC₅₀) of the compound in preventing the transport of neurotransmitters into the cell. This provides a measure of the compound's functional inhibitory strength.

Furthermore, to establish a selectivity profile, a counter-screening assay against monoamine oxidases (MAO-A and MAO-B) is included. These enzymes are critical in neurotransmitter metabolism, and off-target interactions could have significant pharmacological consequences.[9][10]

The protocols described herein are designed for implementation in research laboratories equipped for cell culture and radioisotope handling or fluorescence-based assays. They are grounded in established methodologies to ensure robustness and reproducibility.[11][12][13][14]

Part 1: Binding Affinity Determination via Radioligand Displacement Assays

Scientific Rationale:

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[15] The principle is based on competition: the unlabeled test compound, 2-(4-Methylphenyl)morpholine, competes with a high-affinity radiolabeled ligand for binding to the transporter. By measuring the concentration-dependent displacement of the radioligand, we can calculate the inhibition constant (Kᵢ) of the test compound, which reflects its binding affinity. A lower Kᵢ value signifies a higher binding affinity. These assays are typically performed on membrane preparations from cells recombinantly expressing the human transporters (hDAT, hNET, hSERT) to ensure target specificity.[13]

Experimental Workflow: Radioligand Binding

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes (recombinant hDAT, hNET, or hSERT) mix Incubate membranes, radioligand, and test compound in 96-well plate prep_membranes->mix prep_ligands Prepare radioligand and serial dilutions of 2-(4-Methylphenyl)morpholine prep_ligands->mix filter Rapid vacuum filtration (GF/B filters) to separate bound from free radioligand mix->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Plot % inhibition vs. [Compound] and fit to sigmoidal curve to determine IC₅₀ count->analyze calculate Calculate Kᵢ using Cheng-Prusoff equation analyze->calculate

Caption: Workflow for determining binding affinity (Kᵢ).

Protocol 1: Radioligand Binding for hDAT, hNET, and hSERT

This protocol outlines the procedure for a competitive binding assay in a 96-well format.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • For hNET: [³H]-Nisoxetine

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

  • Non-specific Binding Determinants:

    • For hDAT: 10 µM GBR 12909[16]

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Test Compound: 2-(4-Methylphenyl)morpholine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates, glass fiber filters (e.g., GF/B), cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Preparation: On the day of the assay, thaw the frozen membrane aliquots and resuspend them in ice-cold Assay Buffer to the desired protein concentration (typically 5-20 µg protein per well).[14] Keep on ice.

  • Test Compound Dilution: Prepare a serial dilution series of 2-(4-Methylphenyl)morpholine in Assay Buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate for each transporter:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Determinant + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Competitive Binding: 50 µL of each 2-(4-Methylphenyl)morpholine dilution + 50 µL Radioligand + 100 µL Membrane Suspension.

    • The final concentration of the radioligand should be approximately at its Kₑ value for the respective transporter.[13]

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation, depending on the transporter and radioligand used (refer to supplier's data sheet).[17]

  • Harvesting: Terminate the incubation by rapid filtration through the glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[14]

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀: Convert the raw counts (CPM or DPM) for the competition wells to a percentage of specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100. Plot the % Specific Binding against the logarithm of the 2-(4-Methylphenyl)morpholine concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.

Parameter Description Example Data for 2-(4-Methylphenyl)morpholine
Kᵢ (hDAT) Binding affinity for human dopamine transporter1926 nM[2]
Kᵢ (hNET) Binding affinity for human norepinephrine transporter1933 nM[2]
Kᵢ (hSERT) Binding affinity for human serotonin transporter408 nM[2]

Part 2: Functional Potency via Neurotransmitter Uptake Inhibition Assays

Scientific Rationale:

While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake inhibition assays provide this crucial functional data.[11] The assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]-dopamine) into cells expressing the corresponding transporter or into synaptosomes, which are resealed nerve terminals containing native transporters.[1][12] A reduction in the accumulation of radioactivity inside the cells in the presence of the test compound indicates inhibitory activity. This method allows for the determination of the IC₅₀, the concentration of inhibitor required to block 50% of the uptake activity.

Protocol 2: Synaptosomal [³H]-Neurotransmitter Uptake Inhibition

This protocol uses synaptosomes prepared from rat brain tissue, providing a biologically relevant system with native transporters.

Materials:

  • Synaptosomes: Prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex for NET).

  • Radiolabeled Neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (5-HT).

  • Test Compound: 2-(4-Methylphenyl)morpholine.

  • Uptake Buffer: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.[12]

  • Reference Inhibitors: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Preparation: Thaw synaptosome aliquots and resuspend in ice-cold Uptake Buffer. Determine protein concentration.

  • Plate Setup: In a 96-well plate, add 50 µL of Uptake Buffer containing various concentrations of 2-(4-Methylphenyl)morpholine or a reference inhibitor.

  • Pre-incubation: Add 100 µL of the synaptosome suspension to each well and pre-incubate for 5-10 minutes at 37°C to allow the compound to interact with the transporters.[12]

  • Initiate Uptake: Start the uptake reaction by adding 50 µL of the respective [³H]-neurotransmitter (at a final concentration near its Kₘ).

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer to remove extracellular radioactivity.

  • Counting: Quantify the radioactivity trapped within the synaptosomes on the filters via liquid scintillation counting.

  • Non-specific Uptake: Determine non-specific uptake in parallel wells containing a high concentration of a known selective inhibitor (e.g., 10 µM cocaine for DAT).

Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake from all other values.

  • Express the data as a percentage of the control (vehicle-treated) specific uptake.

  • Plot the percentage of uptake inhibition against the logarithm of the 2-(4-Methylphenyl)morpholine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description Example Data for 2-(4-Methylphenyl)morpholine
IC₅₀ (DAT) 50% inhibitory concentration for dopamine uptake~2000 nM (based on binding)[2]
IC₅₀ (NET) 50% inhibitory concentration for norepinephrine uptake~2000 nM (based on binding)[2]
IC₅₀ (SERT) 50% inhibitory concentration for serotonin uptake~400 nM (based on binding)[2]
Protocol 3: Fluorescence-Based Uptake Inhibition Assay (Alternative)

Scientific Rationale:

For laboratories not equipped for radiochemical work, fluorescence-based assays offer a robust alternative.[18][19][20] These assays utilize a fluorescent substrate that mimics the natural neurotransmitters.[21] When the substrate is transported into the cell, its fluorescence increases. An inhibitor like 2-(4-Methylphenyl)morpholine will block this transport, resulting in a lower fluorescence signal. These kits are often available commercially and provide a homogeneous, "mix-and-read" format suitable for high-throughput screening.[19]

Experimental Workflow: Fluorescent Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_read Detection & Analysis plate_cells Plate transporter-expressing cells in 96/384-well plate add_cpd Add compound dilutions to cells and pre-incubate plate_cells->add_cpd prep_cpd Prepare serial dilutions of 2-(4-Methylphenyl)morpholine prep_cpd->add_cpd add_dye Add fluorescent substrate and masking dye mix add_cpd->add_dye read_fluor Read fluorescence intensity (kinetic or endpoint) add_dye->read_fluor analyze Plot % inhibition vs. [Compound] and fit curve to find IC₅₀ read_fluor->analyze

Caption: Workflow for fluorescence-based uptake inhibition assay.

Procedure (General Outline):

  • Cell Plating: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in black, clear-bottom 96- or 384-well plates and grow overnight.[18]

  • Compound Addition: Remove growth medium and add buffer containing various concentrations of 2-(4-Methylphenyl)morpholine. Incubate for 10-20 minutes at 37°C.

  • Assay Initiation: Add the fluorescent substrate/masking dye solution provided in the commercial kit (e.g., from Molecular Devices) to all wells. The masking dye quenches extracellular fluorescence.[19]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader capable of bottom-reading. Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Data Analysis: Calculate the rate of uptake (for kinetic mode) or total fluorescence change (for endpoint mode). Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Part 3: Selectivity Profiling via MAO Inhibition Assay

Scientific Rationale:

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[10] Inhibition of MAO can lead to increased synaptic neurotransmitter levels, a mechanism distinct from transporter blockade. It is critical to determine if 2-(4-Methylphenyl)morpholine has any off-target activity on these enzymes. This assay measures the activity of recombinant human MAO-A or MAO-B by monitoring the metabolism of a substrate that generates a fluorescent product.[22] Inhibition of the enzyme by the test compound results in a decreased fluorescence signal.

Procedure (General Outline using a Commercial Fluorimetric Kit):

  • Assay Setup: In a 96-well plate, add recombinant MAO-A or MAO-B enzyme to assay buffer.

  • Compound Incubation: Add serial dilutions of 2-(4-Methylphenyl)morpholine or known inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and pre-incubate for 10-15 minutes to allow for interaction with the enzyme.[22]

  • Reaction Initiation: Add the substrate solution (e.g., p-tyramine, which produces H₂O₂, which is then used to generate a fluorescent product).[22]

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Signal Detection: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 2-(4-Methylphenyl)morpholine relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro pharmacological characterization of 2-(4-Methylphenyl)morpholine. By systematically determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at the primary monoamine transporter targets, researchers can obtain a clear understanding of its potency and selectivity. The inclusion of a MAO counter-screen further refines this profile. These data are essential for comparing its activity to other psychoactive compounds and for guiding further research into its mechanism of action and potential effects.

References

  • PubMed. (2001). Uptake and release of neurotransmitters. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. Available from: [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Kavanagh, P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available from: [Link]

  • ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Available from: [Link]

  • SpringerLink. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

  • ScienceDirect. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Grokipedia. 4-Methylphenmetrazine. Available from: [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • SpringerLink. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available from: [Link]

  • LISDA. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available from: [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

Sources

Recrystallization techniques for purifying 2-(4-Methylphenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 2-(4-Methylphenyl)morpholine oxalate , a salt derivative of the phenmetrazine analogue family. While the free base of 2-(4-methylphenyl)morpholine is a low-melting solid or oil (MP ~60–64 °C), the oxalate salt is preferred for pharmaceutical research and stability studies due to its higher melting point and non-hygroscopic nature.[1]

This guide addresses the specific challenges associated with morpholine derivatives, such as "oiling out" during cooling and supersaturation stability. It provides a self-validating protocol based on solubility thermodynamics and polarity matching.

Theoretical Foundation: Solvent Selection Strategy

The purification of amine salts relies on manipulating the solubility differential between the target salt and its impurities (unreacted amines, oxidation byproducts, or inorganic salts).

The Polarity Balance

2-(4-Methylphenyl)morpholine oxalate possesses a dual nature:

  • Lipophilic Domain: The 4-methylphenyl and morpholine rings require organic solvation.[1][2]

  • Ionic Domain: The protonated amine-oxalate complex requires high dielectric constant solvents (polar protic).

Therefore, a single-solvent system often fails. We utilize a Binary Solvent System or a Temperature-Dependent Single Solvent approach.

Solvent Screening Logic

The following logic gate determines the optimal solvent system for this specific matrix.

SolventSelection Start Start: Crude Oxalate Salt Test1 Test 1: Boiling Ethanol (99%) Start->Test1 Result1A Soluble? Test1->Result1A PathA Method A: Single Solvent (Ethanol or IPA) Result1A->PathA Yes (Ideal) PathB Test 2: Boiling Methanol Result1A->PathB No (Too Insoluble) Result2A Soluble? PathB->Result2A PathC Method B: Binary System (MeOH + Et2O/Acetone) Result2A->PathC Yes PathD Method C: Hydro-Alcoholic (H2O + IPA) Result2A->PathD No (Highly Polar Impurities)

Figure 1: Decision matrix for solvent selection based on crude salt solubility profiles.

Experimental Protocol

Materials & Equipment
  • Crude 2-(4-Methylphenyl)morpholine Oxalate

  • Primary Solvent: Anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Secondary Solvent (Anti-solvent): Diethyl Ether or Acetone (ACS Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Method A: Single-Solvent Recrystallization (Preferred)

This method yields the most stable crystal polymorphs and is recommended for initial attempts.

Step 1: Saturation

  • Place 10.0 g of crude oxalate salt in a 250 mL round-bottom flask.

  • Add a stir bar and attach a reflux condenser.

  • Add Anhydrous Ethanol in small aliquots (start with 5 mL/g, i.e., 50 mL) through the top of the condenser.

  • Heat the mixture to a gentle reflux (approx. 78 °C).

    • Critical Check: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 5 mL increments. The goal is a saturated solution at boiling point .

Step 2: Hot Filtration (Impurity Removal)

  • If insoluble particles (dust, inorganic salts) remain, filter the boiling solution rapidly through a pre-warmed glass frit or fluted filter paper.

    • Technique Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization clogging the pores.

Step 3: Controlled Cooling

  • Remove the flask from heat and place it on a cork ring.

  • Allow the solution to cool to room temperature (20–25 °C) undisturbed for 2–3 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes large, pure crystal growth.

  • Once at room temperature, move the flask to a refrigerator (4 °C) for an additional 2–4 hours to maximize yield.

Step 4: Isolation

  • Filter the white crystalline precipitate using vacuum filtration.

  • Wash: Rinse the filter cake with 2 x 10 mL of cold ethanol (0 °C).

  • Dry: Dry the solid in a vacuum oven at 40–50 °C for 12 hours.

Method B: Binary Solvent Precipitation (For Stubborn Oils)

If the compound "oils out" (forms a liquid layer instead of crystals) or is too soluble in ethanol, use this method.

  • Dissolve: Dissolve the crude salt in the minimum amount of boiling Methanol (MeOH).

  • Cloud Point: Remove from heat. While still hot, add Diethyl Ether or Acetone dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clear: Add 1–2 drops of MeOH to make the solution clear again.

  • Crystallize: Cap the flask and allow it to cool slowly. The lower polarity of the mixture forces the salt out of solution as it cools.

Process Workflow & Troubleshooting

The following diagram illustrates the operational workflow and critical intervention points for "oiling out."

RecrystallizationWorkflow Input Crude Salt Input Dissolve Dissolve in Hot Solvent (Reflux T) Input->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Solids Present) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes Filter->Cool Inspect Crystal Formation? Cool->Inspect Success Vacuum Filtration & Drying Inspect->Success Crystals OilOut Issue: Oiling Out (Liquid-Liquid Phase Separation) Inspect->OilOut Oily Droplets Remedy1 Remedy: Reheat & Add More Solvent OilOut->Remedy1 Remedy2 Remedy: Seed with Pure Crystal OilOut->Remedy2 Remedy1->Cool Remedy2->Cool

Figure 2: Operational workflow including troubleshooting loops for phase separation (oiling out).

Troubleshooting "Oiling Out"

Oiling out occurs when the temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.

  • Cause: Solution is too concentrated or contains high levels of lipophilic impurities.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add 10–20% more solvent.

    • Seeding: Add a tiny crystal of pure product to the solution when it is slightly supersaturated (warm) to provide a nucleation surface.

Characterization & Validation

To ensure the recrystallized product meets pharmaceutical research standards, perform the following checks:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.5% Area
Identity 1H-NMR (D2O or DMSO-d6)Consistent with structure; no solvent peaks.[1]
Melting Point Capillary MethodSharp range (e.g., 160–165 °C, value depends on specific polymorph).
Stoichiometry Elemental Analysis (CHN)Matches 1:1 Amine:Oxalate ratio.
1H-NMR Validation Markers
  • Oxalate Peak: Look for a broad singlet (if exchangeable) or absence in D2O; in DMSO, the acid protons may appear very downfield (>10 ppm).

  • Morpholine Ring: Distinct multiplets at 3.0–4.0 ppm.

  • Tolyl Methyl: Singlet at ~2.3 ppm.

  • Aromatic Region: Two doublets (AA'BB' system) around 7.0–7.5 ppm, characteristic of para-substitution.

Safety & Compliance

  • Bioactivity: 2-(4-Methylphenyl)morpholine is a CNS-active substance. All handling must occur in a fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Oxalates are toxic to kidneys if ingested. Dispose of mother liquors as hazardous organic waste.

  • Regulatory: Verify local scheduling (e.g., DEA, EMA) as phenmetrazine analogues are often controlled substances.

References

  • General Amine Oxalate Formation: "Forming oxalate salts of amines." ScienceMadness, 2009.[3] Link

  • Recrystallization Mechanisms: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Link

  • Compound Properties: "2-(4-Methylphenyl)Morpholine Properties." Chem-Impex.[2] Link

  • Phenmetrazine Analogue Synthesis: "Synthesis, analytical characterization and monoamine transporter activity of 4-methylphenmetrazine." NIH/PubMed, 2014. Link

  • Solvent Selection Principles: "Solvent selection for recrystallization." University of Rochester. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of 2-(4-Methylphenyl)morpholine Oxalate for Injection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(4-Methylphenyl)morpholine oxalate for parenteral applications. Given that a significant percentage of new molecular entities are poorly soluble, overcoming this hurdle is a critical step in formulation development.[1] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound, grounded in established scientific principles.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental physicochemical properties influencing the solubility of your compound and common initial challenges.

Q1: What are the primary factors limiting the aqueous solubility of 2-(4-Methylphenyl)morpholine Oxalate?

The solubility challenges with this compound arise from a combination of factors related to both the parent molecule and its oxalate salt form:

  • Lipophilicity of the Parent Molecule: The 2-(4-Methylphenyl)morpholine structure contains a tolyl (methylphenyl) group, which is hydrophobic. This inherent lipophilicity makes the neutral form of the molecule poorly soluble in aqueous environments.[2]

  • Weak Base Characteristics: The morpholine ring contains a nitrogen atom that acts as a weak base.[3][4] The solubility of such ionizable compounds is highly dependent on the pH of the solution.[5]

  • Properties of the Oxalate Salt: While salt formation is a common strategy to increase solubility, not all salt forms are created equal.[6] The oxalate salt's final solubility is a balance between the energy required to break its crystal lattice and the energy released upon hydration of the individual ions. Furthermore, oxalate salts can have intrinsically low solubility in water.

Q2: I'm using a salt form (oxalate), so why is it still not dissolving in water or saline?

This is a frequent and important observation. The conversion of a drug into a salt does not guarantee high aqueous solubility.[7][8] Here are the key reasons you may be facing this issue:

  • Low Intrinsic Salt Solubility: The specific crystal lattice energy of your 2-(4-Methylphenyl)morpholine oxalate salt might be very high, meaning a large amount of energy is needed to break the ionic bonds and allow the ions to be solvated by water. Disodium oxalate, for example, has a recognized low solubility in water.

  • Common Ion Effect: If your aqueous medium contains other sources of oxalate ions, it can suppress the dissolution of your salt.[9] This is less common in simple vehicles but can be a factor in complex buffered systems.

  • pH of the Solution: When the oxalate salt dissolves, the 2-(4-Methylphenyl)morpholine cation and the oxalate anion are released. The morpholine cation will establish an equilibrium with its neutral, less soluble base form. If the pH of the water or saline is not sufficiently acidic, a significant portion of the compound can convert to this neutral form and either fail to dissolve or precipitate out of solution.

Part 2: Systematic Guide to Solubility Enhancement

If you cannot achieve your target concentration, a systematic approach to formulation is necessary. The following sections detail the most effective strategies in a logical progression.

Problem: I cannot achieve my target concentration in a simple aqueous vehicle (e.g., Water for Injection, 0.9% Saline).

This is the most common starting problem. The workflow below outlines a systematic approach to identify a suitable formulation strategy.

G cluster_0 cluster_1 start Start: Dissolve Compound in Aqueous Vehicle (WFI/Saline) check1 Target Concentration Achieved? start->check1 finish Success: Proceed with Stability & Compatibility Studies check1->finish Yes strat1 Strategy 1: pH Adjustment check1->strat1 No strat2 Strategy 2: Co-Solvent Systems check2 Solubility Goal Met? strat1->check2 strat3 Strategy 3: Cyclodextrin Complexation check3 Solubility Goal Met? strat2->check3 strat4 Strategy 4: Surfactant Systems check4 Solubility Goal Met? strat3->check4 check5 Solubility Goal Met? strat4->check5 check2->finish Yes check2->strat2 No check3->finish Yes check3->strat3 No check4->finish Yes check4->strat4 No check5->finish Yes

Caption: Systematic workflow for solubility enhancement.

Strategy 1: pH Adjustment
  • Scientific Rationale: As 2-(4-Methylphenyl)morpholine is a weak base, its solubility is pH-dependent. By lowering the pH of the vehicle, you increase the proportion of the protonated (ionized) form of the molecule. This ionized form is significantly more polar and thus more soluble in water.[8][10][] The relationship between pH, pKa, and the ratio of ionized to unionized drug is described by the Henderson-Hasselbalch equation.[10]

  • Experimental Protocol: See Appendix A, Protocol 1 for a detailed method to determine the pH-solubility profile.

  • Troubleshooting & Considerations:

    • Parenteral pH Limits: The acceptable pH range for injections is broad, but formulations should be as close to physiological pH (~7.4) as possible to minimize pain and irritation. The acceptable range is generally considered pH 2–11 for IV/IM administration.[10]

    • Stability: Extreme pH values can sometimes accelerate drug degradation. A pH-stability study should be conducted on the lead formulation.

    • Buffering: Using a pharmaceutically acceptable buffer (e.g., citrate, acetate) is often preferable to simple acid addition to maintain a stable pH during storage and upon potential dilution.[12][13] Avoid phosphate buffers initially, as they can sometimes form less soluble salts with drug molecules.[12]

Strategy 2: Co-solvent Systems
  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy required to create a cavity for the non-polar drug molecule, thereby increasing its solubility.[1][7]

  • Common Parenteral Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Glycerin.[1][10][14]

  • Experimental Protocol: See Appendix A, Protocol 2 for a screening methodology.

  • Troubleshooting & Considerations:

    • Precipitation on Dilution: A major drawback of co-solvent systems is that the drug may precipitate ("crash out") when the formulation is diluted into a larger volume of aqueous fluid, such as blood.[12][15] This can be a significant safety concern.

    • Toxicity/Irritation: High concentrations of organic solvents can cause hemolysis, pain on injection, and other adverse effects. The concentration of each co-solvent should be kept to the minimum required and within established safety limits.

Table 1: Example Co-solvent Screening Data (Hypothetical)

Vehicle Composition (v/v/v) Achieved Solubility (mg/mL) Observations
100% Water for Injection (WFI) < 0.5 Insoluble
70% WFI / 30% Propylene Glycol 5.0 Clear Solution
50% WFI / 50% Propylene Glycol 12.5 Clear Solution
60% WFI / 30% PEG 400 / 10% Ethanol 15.0 Clear Solution

| 40% WFI / 40% PEG 400 / 20% Ethanol | 25.0 | Clear Solution |

Strategy 3: Cyclodextrin Complexation
  • Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble drug molecules, forming a "host-guest" inclusion complex.[16][17][] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[19] For parenteral use, derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their improved safety and solubility profiles.[1][16]

  • Experimental Protocol: See Appendix A, Protocol 3 for a method to prepare and evaluate cyclodextrin complexes.

  • Troubleshooting & Considerations:

    • Stoichiometry: The molar ratio of drug to cyclodextrin is critical. A sufficient concentration of CD is required to complex the desired amount of drug.

    • Cost and Viscosity: Cyclodextrins can be expensive, and at high concentrations, they can increase the viscosity of the solution, which may be a concern for injectability.

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug plus + cd arrow complex

Caption: Cyclodextrin host-guest inclusion complex formation.

Part 3: Advanced Troubleshooting & FAQs

Problem: My compound dissolves initially but precipitates upon standing or after temperature changes (e.g., refrigeration).
  • Possible Causes:

    • Supersaturation: Your preparation method (e.g., heating) may have created a thermodynamically unstable supersaturated solution, which will crystallize over time.[12]

    • Temperature-Dependent Solubility: The solubility of most compounds is temperature-dependent. A solution prepared at room temperature may precipitate when cooled.[12][20]

    • pH Instability: If you adjusted the pH with acid/base without a buffer, the solution pH can drift over time due to interaction with the container or atmospheric CO₂, causing the drug to precipitate.[12]

  • Troubleshooting Steps:

    • Determine Equilibrium Solubility: Ensure your target concentration is at or below the true equilibrium solubility at the intended storage temperature.

    • Optimize Storage: Store solutions at a constant, controlled temperature.[12]

    • Incorporate Stabilizers: Cyclodextrins or certain polymers can act as crystallization inhibitors, helping to maintain a stable solution.[][21]

    • Use a Buffer System: If using pH adjustment, incorporate a buffer with adequate capacity to maintain the target pH.

Q3: Could the oxalate counter-ion be the primary issue, and should I consider other salt forms?

A: Absolutely. If the above strategies fail to yield a robust formulation, the oxalate salt itself may be the limiting factor. A salt screening study is a valuable exercise in early development.[6] Different counter-ions (e.g., hydrochloride, mesylate, tosylate) can drastically alter the crystal packing and physicochemical properties of the salt, leading to significant differences in aqueous solubility.[22] Forming a more soluble salt could provide a much better starting point and may require less aggressive formulation techniques.

Q4: How do I choose between co-solvents, cyclodextrins, and surfactants?

A: The choice depends on several factors, including the required dose, route of administration, and stability considerations.

Table 2: Comparison of Solubilization Strategies

Strategy Pros Cons Best For
pH Adjustment Simple, effective for ionizable drugs, uses minimal excipients.[8][] Risk of precipitation if pH shifts, potential for drug degradation at pH extremes. Low-to-moderate concentrations of weakly acidic/basic drugs where a stable pH can be maintained.
Co-solvents High solubilizing power, relatively inexpensive.[23] High risk of precipitation on dilution, potential for toxicity/irritation at high concentrations.[10][12] High-concentration formulations for IM depot or when dilution is controlled; non-aqueous injections.
Cyclodextrins Low toxicity (HP-β-CD, SBE-β-CD), stable to dilution, can improve drug stability.[16][17] Higher cost, can increase viscosity, potential for renal toxicity with older CDs.[17][24] Formulations requiring high stability, tolerance to dilution (IV infusions), and when co-solvents are not viable.

| Surfactants | Effective at low concentrations, can prevent precipitation on dilution.[25][26] | Can have toxicity concerns (e.g., hemolysis), potential for drug-surfactant interactions. | Preventing precipitation in co-solvent systems upon dilution; stabilizing protein formulations.[25] |

Appendix A: Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., from pH 2 to pH 8).

  • Add an excess amount of 2-(4-Methylphenyl)morpholine oxalate to a fixed volume (e.g., 2 mL) of each buffer in a separate vial. Ensure solid is visible.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples through a 0.22 µm filter (ensure the filter does not adsorb the drug).

  • Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (mg/mL) against the final measured pH of the solution.

Protocol 2: Co-solvent Solubility Screening
  • Prepare a series of aqueous/co-solvent mixtures in various ratios (e.g., 90:10, 80:20, 50:50 of Water:PG).

  • Add an excess amount of the compound to a fixed volume of each solvent mixture.

  • Equilibrate, filter, and analyze the samples as described in Protocol 1.

  • Record the solubility in each system and observe for any physical changes.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare an aqueous solution of the desired cyclodextrin (e.g., 20% w/v HP-β-CD in water).

  • Slowly add the 2-(4-Methylphenyl)morpholine oxalate powder to the cyclodextrin solution while stirring.

  • Gently heat the solution (e.g., to 40-50 °C) and continue stirring for several hours to facilitate complex formation.

  • Allow the solution to cool to room temperature.

  • Visually inspect for any undissolved material. If clear, you have achieved at least that concentration. To determine maximum solubility, use the excess solid method as described in the protocols above.

References

  • Drug Development & Delivery. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Available from: [Link]

  • Ferreira, L., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • Janssen, M. J., et al. (2020). Cyclodextrins in Parenteral Formulations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Schumm, R. H. (2018). Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. Journal of Chemical & Engineering Data. Available from: [Link]

  • Ardelean, A. I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • ACS Publications. (2018, February 8). Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. Available from: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Available from: [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Available from: [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available from: [Link]

  • ResearchGate. (n.d.). Dependence on ionic strength of log K H 1 of oxalate in NaCl aq () and.... Available from: [Link]

  • Atlas of Science. (2016, June 6). Delivering the intended drug: Adding surfactant to IV administration fluid prevents protein particles. Available from: [Link]

  • Gao, P., & Morozowich, W. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Surfactants in the Pharmaceutical Field. Available from: [Link]

  • Google Patents. (n.d.). US6136799A - Cosolvent formulations.
  • Behera, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • ResearchGate. (2016, February 7). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it?. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Parker, K. M., et al. (2023). A Review of Sodium Oxalate Solubility in Water. Journal of Chemical & Engineering Data. Available from: [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Pharma Times. (n.d.). Surfactants And Their Role In Pharmaceutical Product Development. Available from: [Link]

  • Zhang, Z., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • University of Basrah. (n.d.). Exp. 11 The influence of pH on solubility in water. Available from: [Link]

  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available from: [Link]

Sources

Minimizing degradation of 2-(4-Methylphenyl)morpholine during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling and storage of 2-(4-Methylphenyl)morpholine (also known as 2-(p-tolyl)morpholine). It is designed to move beyond generic advice, applying structural chemical principles to prevent specific degradation pathways common to benzylic secondary amines.

Case ID: STAB-2MPM-001 Classification: Secondary Amine / Phenmetrazine Analog Urgency: High (Irreversible degradation risk in free base form)

Part 1: The Degradation Matrix (The "Why")

To preserve 2-(4-Methylphenyl)morpholine, you must understand its molecular vulnerabilities. This compound possesses two primary "attack vectors" for degradation:

  • The Secondary Amine (Nucleophilic & Basic): The nitrogen atom has a lone pair that is highly reactive toward electrophiles (like atmospheric CO₂) and susceptible to oxidation.

  • The Benzylic Position: The carbon at the 2-position (attached to the toluene ring) is benzylic. While the morpholine ring adds steric bulk, this position remains sensitive to radical abstraction, particularly under UV light.

Visualizing the Threat

The following diagram maps the kinetic pathways that convert your pure compound into impurities.

DegradationPathways Compound 2-(4-Methylphenyl)morpholine (Free Base) Carbamate Ammonium Carbamate Salt (White Crust/Solid) Compound->Carbamate Reversible Reaction (Fast in humid air) NOxide N-Oxide / Hydroxylamine (Yellow Oil/Solid) Compound->NOxide Oxidation (Slow) CO2 Atmospheric CO2 (Moisture Assisted) CO2->Carbamate O2 Atmospheric O2 (Radical Initiator) O2->NOxide Imine Dehydrogenated Imine (Brown/Dark Color) NOxide->Imine Further Oxidation ( accelerated by UV)

Figure 1: Degradation pathways. Note that Carbamate formation is often mistaken for bulk degradation but is chemically reversible, whereas Oxidation (N-Oxide/Imine) is largely irreversible.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling this compound.

Q1: "My clear oil (free base) has turned into a white, crusty solid. Is it ruined?"

Diagnosis: Carbamate Formation (Carbonation) . Mechanism: Secondary amines are potent nucleophiles that react with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form a salt (ammonium carbamate). This looks like a "crust" or white precipitate. The Fix (Self-Validating):

  • Do not discard. This reaction is reversible.

  • Protocol: Dissolve the solid in an organic solvent (DCM or Ethyl Acetate) and wash with a basic solution (e.g., 1M NaOH or Na₂CO₃). The base will deprotonate the carbamate, releasing CO₂ and regenerating the free amine.

  • Validation: Run a TLC. The "crust" will likely streak or stay at the baseline; after the base wash, the spot should return to the standard Rf of the amine.

Q2: "The white powder (HCl salt) is clumping and smells 'fishy' or distinct."

Diagnosis: Hygroscopic Hydrolysis . Mechanism: The hydrochloride salt is hygroscopic.[1][2] It pulls water from the air.[1] If the salt hydrolyzes significantly, it can release trace amounts of the free amine (causing the odor) and HCl vapors. The Fix:

  • Immediate: Dry the material in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

  • Prevention: Store in a secondary container with desiccant packs. Tape the cap with Parafilm or electrical tape to create a moisture barrier.

Q3: "The compound has developed a yellow tint."

Diagnosis: N-Oxidation (Early Stage) . Mechanism: The nitrogen lone pair has reacted with singlet oxygen or radical species to form the N-oxide. This is common in older samples stored without inert gas. The Fix:

  • Purification: Recrystallization is required. For the HCl salt, a mixture of Isopropanol/Ethanol is often effective. For the free base, silica gel chromatography is necessary to separate the polar N-oxide from the amine.

  • Note: If the color is dark brown/black, significant dehydrogenation has occurred (Imine formation). Purity recovery may be low (<50%).

Part 3: Optimized Storage & Handling Protocols

Protocol A: The "Fortress" Storage System

For long-term storage (>1 month), follow this hierarchy of protection.

ParameterRecommendationScientific Rationale
Form Hydrochloride Salt The protonated amine (salt) has no lone pair available for oxidation or CO₂ attack. It is kinetically superior to the free base.
Temperature -20°C Reduces the rate of radical formation and oxidation (Arrhenius equation).
Atmosphere Argon (Ar) Argon is heavier than air and creates a "blanket" over the solid. Nitrogen is acceptable but diffuses out faster.
Container Amber Glass Blocks UV light (290-450nm) which catalyzes benzylic radical formation.
Seal Teflon-lined Cap + Parafilm Prevents oxygen ingress and moisture creep.
Protocol B: Handling the Free Base

If your experiment requires the free base, generate it immediately before use.

  • Liberation: Dissolve the HCl salt in water; basify with NaOH; extract into DCM.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).

  • Concentration: Rotovap at <40°C . High heat accelerates oxidation.

  • Usage: Use within 4 hours of isolation. If storage is unavoidable, flush with Argon and freeze at -80°C.

Protocol C: Purity Validation Check

Before committing the material to a critical biological assay, perform this 10-minute check:

  • Visual: Is it free-flowing (Salt) or clear oil (Base)? (Clumping = Moisture).

  • Solubility: Dissolve 5mg in CDCl₃ (or solvent of choice). It should dissolve clearly. Turbidity indicates carbonate/carbamate salts.

  • NMR (Proton): Check the region around 2.5–3.5 ppm (morpholine ring protons).

    • Sharp peaks: Pure.[3][4]

    • Broadening/Splitting: Indicates proton exchange or carbamate equilibrium.

    • New peaks downfield (>4.0 ppm): Indicates oxidation at the benzylic position.

References

  • Reaction of Secondary Amines with CO₂

    • Mechanism:[1][5][6][7][8][9][10][11][12][13] Secondary amines react reversibly with CO₂ to form carbamic acid/carbamates.

    • Source:ACS Omega, "A Unified Approach to CO2–Amine Reaction Mechanisms" (2020).
    • URL:[Link]

  • Oxidation of Secondary Amines

    • Mechanism:[1][5][6][7][8][9][10][11][12][13] Aerobic oxidation of secondary amines leads to imines and N-oxides, accelerated by light and metal impurities.

    • Source:Thieme Connect, "Science of Synthesis: Oxid
  • Handling Hygroscopic Amine Salts: Protocol: Best practices for handling hygroscopic hydrochloride salts to prevent hydrolysis and physical degradation. Source:BenchChem, "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride" (Analogous amine salt handling).
  • Safety & Storage Data (Morpholine Derivatives)

    • Data: Stability data indicating incompatibility with strong oxidizers and recommend
    • Source:Carl Roth, "Safety Data Sheet: Morpholine" (Base structure stability d
    • URL:[Link][6][9][10][11][14][15][16][17][18][19][20]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Morpholine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of morpholine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can compromise the accuracy, precision, and sensitivity of your bioanalytical methods.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: Morpholine, its Metabolites, and the Matrix

Morpholine is a versatile heterocyclic compound frequently incorporated into drug candidates for its favorable physicochemical and metabolic properties.[4] Its metabolites are often polar, hydrophilic molecules, which presents a unique set of analytical challenges.[1][5][6] When analyzing these compounds in complex biological matrices like plasma, urine, or tissue homogenates, co-eluting endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of your target analytes in the mass spectrometer source.[2][7] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, ultimately affecting the reliability of your quantitative results.[3][6]

This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address some of the most common questions and initial hurdles faced during the LC-MS analysis of morpholine metabolites.

Q1: My signal for morpholine metabolites is inconsistent and lower than expected in biological samples compared to pure standards. What is the likely cause?

A1: This is a classic sign of ion suppression , a form of matrix effect.[1][2] Endogenous components from your biological sample are likely co-eluting with your analytes and competing for ionization in the MS source.[1] Phospholipids are a major culprit in plasma and serum samples.[5][8]

Q2: How can I quickly assess if matrix effects are impacting my assay?

A2: A post-extraction spike experiment is the gold standard for quantitatively assessing matrix effects.[7][9]

  • Protocol:

    • Prepare a blank biological sample by performing your entire sample preparation procedure.

    • Spike your morpholine metabolite standards into the final, clean extract at a known concentration (e.g., mid-range of your calibration curve).

    • Prepare a neat solution of the same standards in your final mobile phase solvent at the identical concentration.

    • Inject both samples into the LC-MS system and compare the peak areas.

  • Interpretation:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: What is the best chromatographic mode for analyzing polar morpholine metabolites?

A3: Due to their polar nature, morpholine and its metabolites are often poorly retained on traditional reversed-phase (RP) columns.[1][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[1][10][11] HILIC utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes.[10][11] This allows for better separation from the less polar, early-eluting matrix components that can cause ion suppression.

Q4: I'm using a stable isotope-labeled internal standard (SIL-IS), but still see variability. Why?

A4: While SIL-ISs are the best tool to compensate for matrix effects, they are not foolproof.

  • Chromatographic Separation: If the SIL-IS does not perfectly co-elute with the analyte, it may experience a different degree of ion suppression. This can sometimes occur with deuterium-labeled standards.

  • Concentration Mismatch: The concentration of the SIL-IS should be appropriate. If the analyte concentration is very high and the IS concentration is low, the IS may not accurately track the analyte's behavior.

  • Interferences: Ensure there is no cross-talk between the analyte and IS MRM transitions and that the SIL-IS is of high isotopic purity.

Part 2: Troubleshooting Guide - Deeper Dive into Mitigation Strategies

This section provides a more in-depth, solution-oriented approach to overcoming matrix effects, categorized by the stage of your analytical workflow.

Sample Preparation: The First Line of Defense

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before they enter the LC-MS system.[1]

Issue: High levels of phospholipids are causing significant ion suppression.

Solution: Implement a targeted phospholipid removal strategy.

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and matrix components between a solid sorbent and a liquid phase.Highly selective, can provide significant cleanup and concentration.[1][4]Method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can be effective for removing highly non-polar interferences.[1]Can be labor-intensive and may have lower analyte recovery.
Phospholipid Removal Plates/Cartridges Specialized sorbents that selectively bind and remove phospholipids.High efficiency for phospholipid removal, simple workflow.[8]Can be more expensive than other methods.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple and fast.Non-selective, often leaves phospholipids and other small molecules in the supernatant.[8]

dot

SamplePrep_Decision_Tree start Start: High Phospholipid Interference ppt Protein Precipitation (PPT) Sufficient? start->ppt spe_lle Require High Selectivity & Concentration? ppt->spe_lle Yes pl_removal Phospholipid Removal Plates ppt->pl_removal No spe Solid-Phase Extraction (SPE) spe_lle->spe Yes lle Liquid-Liquid Extraction (LLE) spe_lle->lle No end Proceed to LC-MS Analysis pl_removal->end spe->end lle->end

Caption: Decision tree for selecting a sample preparation method.

Recommended Protocol: Solid-Phase Extraction (SPE) for Morpholine Metabolites

Given the polar nature of morpholine metabolites, a mixed-mode or polymer-based SPE sorbent is often effective.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution to ensure analytes are charged).

  • Washing: Wash with a non-polar solvent (e.g., 1 mL of hexane) to remove lipids, followed by a mildly polar solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the morpholine metabolites with a small volume of a strong, polar solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

Chromatographic Separation: Creating Space Between Analyte and Matrix

Strategic chromatography can separate your analytes from the bulk of the matrix interferences.

Issue: Poor retention and peak shape for morpholine metabolites on a C18 column.

Solution: Transition to a HILIC method.

dot

HILIC_Mechanism cluster_0 HILIC Stationary Phase stationary_phase Silica Particle Polar Functional Groups water_layer Immobilized Water Layer water_layer->stationary_phase:f1 mobile_phase Mobile Phase (High Organic Content) analyte Polar Morpholine Metabolite mobile_phase->analyte analyte->water_layer Partitions into water layer

Caption: Mechanism of retention in HILILC chromatography.

Key Considerations for HILIC Method Development:

  • Column Choice: Bare silica, amide, or zwitterionic phases are common choices for HILIC.[1]

  • Mobile Phase: Typically consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[1][11]

  • Injection Solvent: The injection solvent should be compatible with the mobile phase (i.e., high organic content) to avoid poor peak shape. This may require an evaporation and reconstitution step after sample preparation.

  • Equilibration: HILIC columns require longer equilibration times between injections to ensure reproducible retention times.

Calibration and Quantification: Compensating for Unavoidable Effects

When matrix effects cannot be completely eliminated, specific calibration strategies are essential for accurate quantification.

Issue: My calibration curve is non-linear and my quality control samples are failing, even with good sample cleanup.

Solution: Employ a matrix-matched calibration curve with a stable isotope-labeled internal standard.

Strategy Comparison:

Calibration Method Description When to Use
External Calibration in Solvent Standards are prepared in a clean solvent.Only when matrix effects have been proven to be negligible.
Matrix-Matched Calibration Standards are prepared by spiking known concentrations into a blank matrix that has undergone the full sample preparation procedure.When a representative blank matrix is available and matrix effects are present.[1]
Stable Isotope-Labeled Internal Standard (SIL-IS) A known amount of a non-radioactive, isotopically labeled version of the analyte is added to all samples, standards, and QCs at the beginning of the sample preparation process.The gold standard for compensating for matrix effects and variability in sample preparation.
Standard Addition The sample is divided into several aliquots, and increasing known amounts of the standard are added to each.For complex or variable matrices where a representative blank is not available.

The Self-Validating System: SIL-IS with Matrix-Matched Calibration

The combination of a SIL-IS and matrix-matched calibration provides the most robust and trustworthy quantitative data. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[1] The matrix-matched calibrators ensure that the standards behave in the same way as the unknown samples. This approach is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints.org.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • Strategies for Phospholipid Removal using Polymer-based SPE. (n.d.). Biotage.
  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis. (n.d.). ResearchGate.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
  • Fereidouni, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5558-5574.
  • A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. (n.d.). Waters.
  • Ismaiel, O. A., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Bioanalysis, 8(10), 1065-1080.
  • Mei, H., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-7.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Current methodologies to the analysis of morphine and its metabolites in biological matrices. (2026, January 7). ScienceDirect.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Giusti, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3165.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, July 22). ACS Publications.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). AMSbiopharma.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.). Chromatography Online.
  • Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). MilliporeSigma.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
  • Kang, J., et al. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters.
  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
  • Deceuninck, Y., et al. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Analytical and Bioanalytical Chemistry, 381(1), 133-141.
  • Liu, G., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1167-1170.
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7). ResearchGate.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific.
  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. (2014, June 30). ResearchGate.
  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019, October 17). U.S. Food and Drug Administration.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.

Sources

Removing impurities from commercial 2-(4-Methylphenyl)morpholine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their applications. Commercial-grade 2-(4-Methylphenyl)morpholine, while typically supplied at ≥95% purity, can contain minor impurities from its synthesis or degradation that may impact sensitive downstream experiments.[1]

This document provides a series of troubleshooting guides and FAQs to address common issues encountered during the purification of this versatile compound. We will explore the causality behind experimental choices, providing you with robust, self-validating protocols to achieve the desired purity for your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Sample

This section addresses initial questions you may have about your commercial sample of 2-(4-Methylphenyl)morpholine.

Q1: What are the likely impurities in my commercial 2-(4-Methylphenyl)morpholine sample?

A1: Impurities can originate from several sources during the manufacturing process. These typically fall into four categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4-methyl-substituted phenylpropanones or haloalcohols.[2][3]

  • Reaction Byproducts: Incomplete cyclization, side reactions, or the formation of positional isomers can lead to structurally similar impurities that are often challenging to remove.[2][4]

  • Degradation Products: As an amine, 2-(4-Methylphenyl)morpholine can be susceptible to slow oxidation over time, especially if exposed to air and elevated temperatures, which may cause slight discoloration.[5]

  • Residual Solvents: Solvents used in the final synthesis and purification steps may be present in trace amounts and can affect the material's physical properties and reactivity.[6]

Q2: How can I perform a quick preliminary assessment of my sample's purity?

A2: Before committing to a large-scale purification, a few simple analytical techniques can provide a good purity estimate:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and elute on a silica gel plate with a solvent system like 9:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking, which is common with amines.[5]

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. The literature melting point for 2-(4-Methylphenyl)morpholine is 60-64°C.[1] A broad melting range or a melting point lower than the literature value suggests the presence of impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is highly effective for identifying and quantifying impurities if their structures are known or can be inferred. Look for small peaks in the aromatic and aliphatic regions that do not correspond to the main product.

Q3: My sample has a slight yellow or brown tint, but the supplier lists it as a "white solid." What does this mean?

A3: A slight off-white or yellowish color is typically indicative of trace amounts of oxidized impurities.[5] For many applications, this may not be an issue. However, if color is a critical parameter or if you are working with highly sensitive catalytic systems, purification is recommended. The color can often be removed by recrystallization with activated charcoal.

Section 2: A Strategic Approach to Purification

Achieving high purity often requires more than a single technique. The optimal strategy involves a logical workflow that first removes bulk, dissimilar impurities and then targets minor, structurally similar ones.

G cluster_0 Purification Workflow Start Commercial Sample (≥95% Purity) Assess Initial Purity Assessment (TLC, Melting Point) Start->Assess Decision1 Purity Sufficient? Assess->Decision1 BulkPurify Protocol 1: Acid-Base Extraction Decision1->BulkPurify No End High-Purity Product Decision1->End Yes FinePurify Fine Purification Step BulkPurify->FinePurify Recrystallize Protocol 2: Recrystallization FinePurify->Recrystallize For Crystalline Solids Chromatography Protocol 3: Column Chromatography FinePurify->Chromatography For Difficult Separations Decision2 Impurities Removed? Decision2->Chromatography No, try alternative FinalAssess Final Purity Validation (NMR, HPLC, M.P.) Decision2->FinalAssess Yes Recrystallize->Decision2 Chromatography->Decision2 FinalAssess->End

Caption: Logical workflow for purifying 2-(4-Methylphenyl)morpholine.

Section 3: Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the most effective purification techniques, followed by a troubleshooting guide in a question-and-answer format.

Protocol 1: Acid-Base Extraction for Bulk Purification

Principle: This technique leverages the basicity of the morpholine nitrogen. By treating an organic solution of the compound with aqueous acid, the amine is protonated to form a water-soluble salt. Neutral and acidic impurities remain in the organic layer and are discarded. The aqueous layer is then basified to regenerate the neutral amine, which is extracted back into an organic solvent.[7][8][9]

G cluster_1 Acid-Base Extraction Logic Start Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) Step1 Add 1M HCl (aq) Shake in Separatory Funnel Start->Step1 Separate1 Separate Layers Step1->Separate1 Organic1 Organic Layer: Contains Neutral/Acidic Impurities (Discard) Separate1->Organic1 Top Layer* Aqueous1 Aqueous Layer: Contains Protonated Amine Salt [R₂NH₂]⁺Cl⁻ Separate1->Aqueous1 Bottom Layer* Step2 Add 2M NaOH (aq) until pH > 10 Regenerates Neutral Amine Aqueous1->Step2 Step3 Extract with Fresh Organic Solvent (x3) Step2->Step3 Separate2 Combine & Dry Organic Layers Step3->Separate2 End Evaporate Solvent to Yield Purified Amine Separate2->End caption *Assuming organic solvent is less dense than water.

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(4-Methylphenyl)morpholine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer of the amine, add another half-volume of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one. The organic layer containing neutral or acidic impurities can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 10, check with pH paper). You may see the amine precipitate or form an oily layer.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate), shake, and separate the layers. This time, collect the organic layer. Repeat this extraction two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine all the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction

Q: I'm seeing a thick, stable emulsion at the organic-aqueous interface. How can I resolve this? A: Emulsions are common. First, try gentle swirling instead of vigorous shaking. If an emulsion has already formed, add a small amount of saturated sodium chloride solution (brine), which can help break it by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q: My final yield is very low. Where did my product go? A: There are two likely culprits. First, ensure the basification step (Step 5) was complete. Use pH paper to confirm the aqueous layer is strongly basic (pH > 10) before back-extraction; incomplete deprotonation will leave your product in the aqueous layer.[7] Second, a single back-extraction is often insufficient. Perform at least three extractions with fresh organic solvent to ensure complete recovery of the amine.

Q: The product I recovered is a sticky oil, not the expected white solid. What should I do now? A: This indicates that either residual solvent is present or other impurities that were not removed by this process remain. First, ensure all solvent is removed by placing the sample under high vacuum for several hours. If it remains oily, it suggests the presence of impurities that require a more refined technique. Proceed to Protocol 2 (Recrystallization).

Protocol 2: Recrystallization for High Purity

Principle: This technique purifies solids based on differences in solubility.[10] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the desired compound decreases, and it forms pure crystals, leaving the impurities behind in the "mother liquor."[11][12]

Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemSuitability for 2-(4-Methylphenyl)morpholineNotes
Isopropanol (IPA) Good single-solvent choice.The compound has moderate solubility at room temperature, but is very soluble when hot.
Ethanol (95%) Good single-solvent choice.Similar to isopropanol. The 5% water content can sometimes improve crystal formation.[10]
Ethyl Acetate / Hexanes Excellent two-solvent system.Dissolve the compound in a minimum of hot ethyl acetate (the "soluble solvent"), then add hexanes (the "insoluble solvent") dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[13]
Toluene Potential single-solvent choice.Use with caution due to higher boiling point and toxicity.

Step-by-Step Methodology (Single Solvent):

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent required.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Troubleshooting Guide: Recrystallization

Q: My compound oiled out instead of forming crystals. What happened? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound comes out of solution as a liquid instead of a solid. To fix this, re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

Q: Nothing is crystallizing, even after cooling in an ice bath. What should I do? A: This usually means you added too much solvent. You can try two things: 1) Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. 2) If that fails, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Protocol 3: Flash Column Chromatography

Principle: When other methods fail, silica gel chromatography provides a powerful way to separate compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase (eluent).[14][15] For amines, which can interact strongly with the slightly acidic silica gel, modifications are often necessary.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. For this compound, start with a mixture of Hexanes and Ethyl Acetate (e.g., 8:2 or 7:3).

  • Deactivating Silica: To prevent streaking, add 0.5-1% triethylamine (Et₃N) to your chosen eluent system. This base will neutralize the acidic sites on the silica gel, allowing the amine to travel more smoothly.[5]

  • Packing the Column: Pack a glass column with silica gel as a slurry in your eluent.

  • Loading the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Chromatography

Q: My compound is streaking badly on the TLC plate and column, even with triethylamine. What else can I try? A: If streaking persists, it may indicate very strong interaction with the silica. You can try switching to a different stationary phase like basic alumina, which is better suited for purifying basic compounds. Alternatively, using a more polar solvent system, such as dichloromethane/methanol with 1% triethylamine, might improve the chromatography.

Q: I can't get good separation between my product and a very similar impurity. A: This is a common challenge. First, try a shallower solvent gradient or isocratic elution with a less polar solvent system to increase the separation. If that doesn't work, consider reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water, which separates compounds based on polarity in a different manner.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - DigitalCommons@TMC. (2024, May 3). DigitalCommons@TMC. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Royal Society of Chemistry. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - Beilstein Journals. (2015, April 22). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. National Center for Biotechnology Information. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. ChemRxiv. [Link]

  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. Royal Society of Chemistry. [Link]

  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. MIT OpenCourseWare. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - ResearchGate. ResearchGate. [Link]

  • Organic volatile impurities in pharmaceuticals. ResearchGate. [Link]

Sources

Technical Support Center: Solid-State Handling of Hygroscopic Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for addressing the challenges associated with the solid-state handling of hygroscopic oxalate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture uptake in their experimental workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and stability of your materials.

Introduction: The Challenge of Hygroscopicity with Oxalate Salts

Many active pharmaceutical ingredients (APIs) and their intermediates exist as salts to improve properties like solubility and stability. Oxalate salts are common, but many are hygroscopic, meaning they readily attract and retain moisture from the atmosphere.[1][2] This moisture uptake can lead to a cascade of problems, including:

  • Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed water) can severely impact powder flowability, making processes like milling, blending, and tablet compression difficult.[3][4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the degradation of the API and the formation of impurities.[5][6][7]

  • Polymorphic Transformations: Moisture can induce changes in the crystalline structure of the salt, potentially forming hydrates.[6] These changes can alter crucial properties like solubility and bioavailability.

  • Inaccurate Dosing: Increased moisture content that is not accounted for can lead to inaccurate weighing and dispensing, compromising the final product's quality.[8][9]

Understanding and controlling the hygroscopic nature of oxalate salts is therefore critical for successful drug development and manufacturing.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how is it classified?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[1][2] This occurs through absorption or adsorption. The European Pharmacopoeia (EP) provides a classification system based on the percentage weight gain of a sample after 24 hours of exposure to 80% relative humidity (RH) at 25°C.

Hygroscopicity Class% Weight GainDescription
Non-hygroscopic< 0.2%Essentially no moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor moisture uptake.
Hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%Substantial moisture uptake.
DeliquescentSufficient water is absorbed to form a liquid

Table 1: European Pharmacopoeia Hygroscopicity Classification.

Q2: How can I determine if my oxalate salt is hygroscopic?

A2: Several analytical techniques can be used to assess hygroscopicity:

  • Dynamic Vapor Sorption (DVS): This is the most common and precise method.[][11][12][13] A DVS instrument exposes a sample to controlled, stepwise changes in relative humidity at a constant temperature while continuously measuring the mass change.[13][14] The resulting data generates a moisture sorption-desorption isotherm, which reveals the equilibrium moisture content at different humidity levels and can identify critical points for phase transitions.[11][13]

  • Gravimetric Sorption Analysis: A simpler method involves placing a pre-weighed, dried sample in a desiccator with a saturated salt solution to maintain a specific relative humidity.[1] After a set time (e.g., 24 hours), the sample is re-weighed to determine the percentage of weight gain due to moisture uptake.[1]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring its mass loss as it is heated.[9][] While not a direct measure of hygroscopicity, it is a useful supporting technique.[9]

Q3: What is the difference between water activity (a_w) and moisture content?

A3: It's crucial not to confuse these two parameters.

  • Moisture Content is a quantitative measure of the total amount of water in a sample, usually expressed as a percentage of the total weight.[15][16]

  • Water Activity (a_w) , or equilibrium relative humidity (ERH), measures the energy status or "availability" of water in a material.[15][17][18] It is the ratio of the water vapor pressure of the substance to that of pure water at the same temperature.[15][17] Water activity, not total moisture content, dictates the potential for microbial growth and hydrolytic reactions.[15][17]

Q4: Can particle size and morphology affect the hygroscopicity of my oxalate salt?

A4: Yes, absolutely.

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally increases the rate and extent of moisture sorption.[19][20][21]

  • Morphology: Porous or amorphous materials tend to be more hygroscopic than dense, crystalline materials because of their higher surface area and less ordered structure.[22] Different polymorphs of the same oxalate salt can also exhibit different hygroscopic behaviors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the solid-state handling of hygroscopic oxalate salts and provides actionable solutions.

Issue 1: My oxalate salt powder is caking and has poor flowability.

  • Probable Cause: The powder has absorbed moisture from the environment, leading to the formation of liquid bridges between particles, which increases inter-particle cohesive forces.[4][23][24] This is a common problem in environments with uncontrolled humidity.[3]

  • Solutions:

    • Environmental Control: The most direct solution is to handle the material in a controlled, low-humidity environment, such as a glove box with a desiccant or a room with a dehumidification system.[5]

    • Co-processing with Excipients: Blending the oxalate salt with certain excipients can mitigate hygroscopicity.[6][7][25][26][[“]] Hydrophobic excipients like magnesium stearate can act as a physical barrier, while others, like certain types of silica, can preferentially adsorb moisture.

    • Particle Engineering: In some cases, increasing the particle size through granulation can reduce the overall surface area and decrease the tendency to cake.

Issue 2: I'm observing changes in the physical appearance (e.g., color change, deliquescence) of my salt during storage.

  • Probable Cause: This indicates significant moisture uptake, potentially leading to deliquescence, where the salt dissolves in the absorbed water.[8][9] This can also be a sign of chemical degradation.

  • Solutions:

    • Proper Packaging: Store the material in hermetically sealed containers with a desiccant.[1] The choice of packaging material is critical; it should have a low water vapor permeation rate.[6]

    • Crystal Engineering: Co-crystallization, the process of forming a crystalline solid that contains the API and a co-former in a specific stoichiometric ratio, can create a new solid form with reduced hygroscopicity.[6][7][25][26][[“]]

Issue 3: My analytical results (e.g., assay, purity) are inconsistent.

  • Probable Cause: Uncontrolled moisture uptake is affecting the true weight of your sample, leading to weighing errors.[8][9] Additionally, the presence of water may be causing hydrolysis, reducing the purity of your API.[5][6]

  • Solutions:

    • Water Content Determination: Always determine the water content of your material (e.g., using Karl Fischer titration or TGA) before weighing for assays and correct for it in your calculations.

    • Controlled Sampling: When sampling from a larger container, do so in a low-humidity environment and minimize the time the container is open.

Experimental Workflow: Hygroscopicity Assessment & Mitigation

Below is a logical workflow for assessing and addressing hygroscopicity issues with a new oxalate salt.

Hygroscopicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Risk Assessment & Decision cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: Verification A Receive/Synthesize Oxalate Salt B Perform Dynamic Vapor Sorption (DVS) Analysis A->B C Determine Hygroscopicity Classification (EP) B->C D Assess Risk: Is Hygroscopicity a Problem? C->D E No: Proceed with Standard Handling Protocols D->E Low Risk F Yes: Implement Mitigation Strategy D->F High Risk G Environmental Control (Low RH Glovebox) F->G H Formulation Approach (e.g., Co-processing, Coating) F->H I Solid-Form Engineering (e.g., Co-crystallization) F->I J Re-evaluate Hygroscopicity of New Formulation/Form G->J H->J I->J K Confirm Improved Stability and Handling J->K

Workflow for hygroscopicity assessment and mitigation.

Detailed Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the hygroscopic properties of an oxalate salt by measuring its moisture sorption and desorption isotherm.

Materials & Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Nitrogen gas (dry)

  • Deionized water

  • Oxalate salt sample (5-15 mg)

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the oxalate salt into a DVS sample pan.

  • Instrument Setup: Place the sample pan onto the DVS microbalance. Set the analysis temperature (e.g., 25°C).

  • Drying Stage: Start the experiment by drying the sample under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass baseline.

  • Sorption Phase: Increase the relative humidity in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.

  • Equilibration: At each RH step, allow the sample to equilibrate until a stable mass is recorded, using the same stability criterion as in the drying stage.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a reverse stepwise manner (e.g., 90% down to 0% RH) to measure moisture loss.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm. Analyze the isotherm for key features such as deliquescence point, hysteresis, and the formation of hydrates.

References

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available at: [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Available at: [Link]

  • Janssen, P. H. M., Blezard, R. J., & Dickhoff, B. H. J. (2020). Water Activity and Moisture: The Complexity and Interrelationships Explained. Tablets & Capsules. Available at: [Link]

  • Bohrium. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Ideal Cures. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

  • Centre for Industrial Rheology. (2025). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Available at: [Link]

  • ACS Publications. (2014). Size Matters in the Water Uptake and Hygroscopic Growth of Atmospherically Relevant Multicomponent Aerosol Particles. The Journal of Physical Chemistry A. Available at: [Link]

  • Taylor & Francis Online. (2021). Negative impact of humidity on the flowability of steel powders. Available at: [Link]

  • Cole-Parmer. (2018). What is Water Activity. Available at: [Link]

  • ACS Publications. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Available at: [Link]

  • GEMCO. (2023). NAVIGATING MOISTURE CHALLENGES IN POWDER PROCESSING. Available at: [Link]

  • SA Instrumentation & Control. (2004). The significance and measurement of water activity - Part 1. Available at: [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Available at: [Link]

  • Rotronic. (n.d.). THE SIGNIFICANCE AND MEASUREMENT OF - WATER ACTIVITY (ERH). Available at: [Link]

  • Taylor & Francis Online. (2025). Effects of Humidity on the Flow Characteristics of a Composite Plasma Spray Powder. Available at: [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Available at: [Link]

  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Available at: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • Taylor & Francis Online. (2020). Particle size distributions and hygroscopic restructuring of ultrafine particles emitted during thermal spraying. Available at: [Link]

  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2025). External particle mixing influences hygroscopicity in a sub-urban area. Available at: [Link]

  • Books. (2024). Water Activity and Related Product Attributes. Available at: [Link]

  • MDPI. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Available at: [Link]

  • RSC Publishing. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. Available at: [Link]

  • ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. Available at: [Link]

  • ResearchGate. (2022). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • ResearchGate. (2018). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Available at: [Link]

  • ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. Available at: [Link]

  • Journal of Environmental Engineering Technology. (n.d.). Factors influencing the hygroscopicity of aerosols and the effects of hygroscopicity on aerosol optical properties. Available at: [Link]

  • European Journal of Pharmaceutical Sciences. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • FAO AGRIS. (n.d.). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Available at: [Link]

  • RSC Publishing. (n.d.). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Available at: [Link]

Sources

Troubleshooting inconsistent IC50 values in dopamine transporter assays

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting one of the most common yet frustrating challenges in dopamine transporter (DAT) assays: inconsistent IC50 values. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a framework of scientific reasoning to help you diagnose issues, optimize your workflow, and generate reliable, reproducible data.

Understanding the Challenge: Why Do IC50 Values Vary?

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. However, it is not an absolute value; it is highly dependent on the specific conditions of your experimental setup.[1][2] Variability in IC50 values for a single compound can arise from a multitude of factors, often categorized into three main areas: biological systems, reagent integrity, and procedural execution.

This guide is structured to help you systematically investigate and resolve these inconsistencies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for a reference compound are inconsistent between experiments. Where should I start looking for the problem?

This is the most common issue researchers face. Inconsistent IC50s are rarely caused by a single factor but rather an interplay of subtle variations. A logical starting point is to review your entire workflow, from cell culture to data analysis.

Here is a summary of the most critical areas to investigate:

Area of Investigation Potential Root Causes Key Troubleshooting Actions
Cellular Health & Consistency Cell passage number, confluency, viability, transient vs. stable expression levels.[3][4]Standardize cell seeding density and growth time. Regularly check for mycoplasma contamination.
Reagent Quality & Handling Ligand degradation (radiolabeled or fluorescent), improper storage, freeze-thaw cycles, solvent effects.[5][6]Aliquot reagents upon receipt. Verify solvent compatibility and concentration.[7]
Assay Conditions Incubation time, temperature, buffer composition, substrate concentration.[8][9]Perform time-course and temperature optimization experiments. Ensure substrate concentration is appropriate for the assay.[10]
Procedural Execution Pipetting accuracy, washing efficiency, timing of reagent additions.[11]Use calibrated pipettes. Standardize all incubation and wash steps precisely.
Data Analysis Incorrect definition of non-specific binding, curve-fitting model, data normalization.[12][13]Consistently use a high concentration of a known inhibitor to define non-specific binding. Standardize the nonlinear regression model.

A systematic approach is best visualized through a decision tree.

Troubleshooting_IC50_Variability Start Inconsistent IC50 Values Detected Check_Controls Are Positive/Negative Controls Behaving as Expected? Start->Check_Controls Investigate_Cells Investigate Cellular System Check_Controls->Investigate_Cells No Review_Procedure Review Assay Procedure Check_Controls->Review_Procedure Yes Cell_Health Check Cell Health: - Viability >95%? - Consistent Passage #? - Mycoplasma Free? Investigate_Cells->Cell_Health DAT_Expression Verify DAT Expression: - Stable vs. Transient? - Consistent Expression Level? Investigate_Cells->DAT_Expression Investigate_Reagents Investigate Reagents Reagent_Storage Check Reagent Integrity: - Aliquoted? - Correct Storage Temp? - Expiration Date? Investigate_Reagents->Reagent_Storage Ligand_Activity Verify Ligand Activity: - New vs. Old Batch? - Specific Activity (Radioligand)? Investigate_Reagents->Ligand_Activity Review_Procedure->Investigate_Reagents Assay_Conditions Check Assay Conditions: - Incubation Time/Temp? - Buffer pH? - Substrate Concentration? Review_Procedure->Assay_Conditions Procedural_Steps Review Procedural Steps: - Pipetting Accuracy? - Wash Steps Consistent? - Timing Critical? Review_Procedure->Procedural_Steps Review_Analysis Review Data Analysis NSB_Definition Check Non-Specific Binding (NSB) Definition Review_Analysis->NSB_Definition Curve_Fit Check Curve Fitting: - Correct Model? - Plateaus Defined? Review_Analysis->Curve_Fit Resolved Issue Resolved Cell_Health->Resolved DAT_Expression->Resolved Reagent_Storage->Resolved Ligand_Activity->Resolved Assay_Conditions->Resolved Procedural_Steps->Resolved NSB_Definition->Resolved Curve_Fit->Resolved

Caption: Troubleshooting Decision Tree for IC50 Variability.

Q2: How significantly do cell conditions affect my DAT assay results?

Immensely. The cellular system is the biological foundation of your assay. Any variability here will directly translate to variability in your results.

  • Cell Line Integrity: Whether you are using a cell line stably or transiently expressing DAT (e.g., HEK293, COS-7, CHO), it is critical to use cells from a consistent passage number.[3] High-passage cells can exhibit altered growth rates and transporter expression levels. It is best practice to work from a frozen stock of a validated cell bank.

  • Cell Confluency and Density: The level of DAT expression can be dependent on cell density. Assays should be performed on a confluent monolayer.[4] Plating cells the day before the experiment at a density that achieves ~80-90% confluency on the day of the assay is a common practice.[3] This ensures a consistent number of transporters per well.

  • Cell Viability: Dead or dying cells will not transport dopamine effectively and can release intracellular contents that interfere with the assay. Always ensure cell viability is >95% before starting an experiment.

Q3: My positive control inhibitor (e.g., GBR-12909, Cocaine) shows a drifting IC50. What's the likely cause?

If your reference compound is inconsistent, the problem most likely lies with your reagents or core assay parameters.

  • Reagent Stability: Critical reagents like radiolabeled dopamine ([³H]DA) or fluorescent substrates are susceptible to degradation.[5] Improper storage or repeated freeze-thaw cycles can significantly reduce their activity, leading to a weaker signal and an apparent rightward shift (higher) in the inhibitor's IC50. Always aliquot reagents upon receipt and store them as recommended by the manufacturer.[6]

  • Compound Dilution and Solubility: Ensure your test compounds and inhibitors are fully dissolved. If a compound precipitates at higher concentrations, its effective concentration will be lower than its nominal concentration, leading to an inaccurate IC50. Use of a small percentage of DMSO is common, but ensure the final concentration is consistent across all wells and does not affect cell viability.[7]

  • Incubation Time: The IC50 value can be highly dependent on the incubation time.[9][14][15] If the incubation with the inhibitor is too short, the binding may not reach equilibrium, resulting in a less potent IC50. Conversely, very long incubation times can lead to cytotoxicity or compound degradation.[16] It is crucial to perform a time-course experiment to determine the optimal incubation period where equilibrium is reached.[5]

Q4: Can the choice of assay technology (radioligand vs. fluorescence) contribute to variability?

Yes, each method has unique considerations.

  • Radioligand Uptake Assays: These are the gold standard for sensitivity and direct measurement of transport.[17] However, they require careful handling of radioactive materials. Variability can be introduced by inefficient washing steps (failure to remove all unbound [³H]DA), or issues with the scintillation cocktail or counter.[3] Timing is critical, as the assay measures the rate of uptake.[3]

  • Fluorescence-Based Assays: These offer a safer, higher-throughput alternative.[4][18] However, they are susceptible to interference from fluorescent compounds. Autofluorescence from media components like phenol red or from the test compounds themselves can increase background noise and skew results.[19] It is also important to ensure the fluorescent substrate's concentration is appropriate and that its kinetics are well-characterized.[18]

Standardized Protocol: DAT Uptake Inhibition Assay (Fluorescence-Based)

This protocol provides a self-validating workflow. Including appropriate controls at each stage is essential for troubleshooting.

DAT_Assay_Workflow Start Day 1: Cell Plating Plate_Cells Plate DAT-expressing cells in 96-well black, clear-bottom plates. Incubate 20-24h. Start->Plate_Cells Day2_Start Day 2: Assay Execution Plate_Cells->Day2_Start Wash_Cells Wash cells with Assay Buffer to remove culture medium. Day2_Start->Wash_Cells Add_Inhibitors Add serial dilutions of test compounds and controls (e.g., GBR-12909). Wash_Cells->Add_Inhibitors Pre_Incubate Pre-incubate for 10-20 min at 37°C. Add_Inhibitors->Pre_Incubate Add_Substrate Add fluorescent DAT substrate to initiate uptake. Pre_Incubate->Add_Substrate Incubate Incubate for 10-15 min at 37°C. (Protect from light) Add_Substrate->Incubate Add_Masking Add Masking Dye (optional) to quench extracellular signal. Incubate->Add_Masking Read_Plate Read fluorescence on a bottom-reading plate reader. Add_Masking->Read_Plate Analysis Data Analysis Read_Plate->Analysis Normalize Normalize data to controls (0% and 100% inhibition). Analysis->Normalize Fit_Curve Fit dose-response curve (four-parameter logistic regression). Normalize->Fit_Curve Calculate_IC50 Calculate IC50 Value Fit_Curve->Calculate_IC50

Caption: General workflow for a fluorescence-based DAT assay.

Step-by-Step Methodology:

  • Cell Plating (Day 1):

    • Seed DAT-expressing cells (e.g., HEK293-hDAT) into black-walled, clear-bottom 96-well plates at a density of 40,000–60,000 cells/well.[4]

    • Culture overnight (~20 hours) in a humidified incubator at 37°C, 5% CO₂ to allow for adherence and formation of a monolayer.[4]

  • Assay Preparation (Day 2):

    • Prepare Assay Buffer (e.g., Krebs-Ringer-HEPES) and warm to 37°C.

    • Prepare serial dilutions of your test compounds and a reference inhibitor (e.g., GBR-12909) in Assay Buffer. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "100% inhibition" control (a saturating concentration of the reference inhibitor, e.g., 10 µM GBR-12909).[12]

  • Assay Execution:

    • Gently aspirate the culture medium from the cell plate.

    • Wash the cell monolayer twice with 100 µL of warm Assay Buffer.

    • Add 50 µL of the diluted compounds/controls to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C. This allows the inhibitors to bind to the transporter.

    • Initiate the uptake reaction by adding 50 µL of a pre-warmed fluorescent DAT substrate solution (e.g., from a kit like Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4][7] The final substrate concentration should be near its Km for the transporter.[18]

    • Incubate for a pre-determined optimal time (e.g., 10 minutes) at 37°C, protected from light.

    • Terminate the reaction by either washing twice with ice-cold Assay Buffer or by adding a masking dye that quenches the extracellular fluorescence signal, as per the kit instructions.[4]

  • Data Acquisition & Analysis:

    • Read the plate on a fluorescence microplate reader with bottom-read capabilities, using the appropriate excitation/emission wavelengths for the chosen fluorophore.[19]

    • Subtract the average signal of the "100% inhibition" wells (non-specific uptake/background) from all other wells.

    • Normalize the data by setting the average signal of the "vehicle only" wells as 0% inhibition and the background-subtracted "100% inhibition" wells as 100% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter nonlinear regression to determine the IC50 value.[13]

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Roth, B. L., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Kasanga, E. A., et al. (2019). Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. Malaria Journal. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics Website. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Sykes, D. A., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Stresser, D. M., et al. (2004). Effect of incubation time on IC 50 values of KTZ, AZA, and TAO in the BFC dealkylation assay. ResearchGate. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Prism. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Fothergill, A. W., et al. (1999). Impact of endpoint definition on the outcome of antifungal susceptibility tests with Candida species: 24- versus 48-h incubation and 50 versus 80% reduction in growth. PubMed. [Link]

  • Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit. Elabscience. [Link]

  • Bionomik. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bionomik. [Link]

  • IBJB. (n.d.). IQCs for Direct Antiglobulin Tests. Institut de Biotechnologies Jacques Boy. [Link]

  • Oelgeschläger, M., et al. (2020). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology. [Link]

  • IBJB. (n.d.). DAT-QC C3b-C3d - Technical Manual. Institut de Biotechnologies Jacques Boy. [Link]

  • Vecchio, L. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro. [Link]

  • Kassinos, M., & Jones, P. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]

  • Bueno-Guerra, N., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Kroll, D. J., et al. (2008). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. ResearchGate. [Link]

  • Lentz, K. A., et al. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • ResearchGate. (n.d.). Variability plot of cell line-derived Ln IC 50 values calculated for... ResearchGate. [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. [Link]

  • L-A, D., & G, C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings. Labtest. [Link]

  • Bueno-Guerra, N., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • Rusakov, D. A. (2019). Avoiding interpretational pitfalls in fluorescence imaging of the brain. UCL Discovery. [Link]

  • Reddit. (2022). Does IC50 depend of time duration of the assay? r/Biochemistry. [Link]

  • Lentz, K. A., et al. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. [Link]

  • Stevenson, L. F., et al. (2016). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • BioIVT. (2024). Uncooperative Drugs in In Vitro Transporter Research: Instability and Nonspecific Binding Challenges. YouTube. [Link]

  • Ben-Haim, S., et al. (2015). The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1. American Journal of Neuroradiology. [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Tecan Blog. [Link]

  • Wanner, K. T., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

  • MedicalExpo. (n.d.). Quality control reagent - DAT-QC. MedicalExpo. [Link]

  • ResearchGate. (n.d.). Cell viability and IC50 values of conjugates 1 and 2 against MV4‐11... ResearchGate. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems Blog. [Link]

  • Muller, C. P., et al. (2008). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics. [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue : Neurotransmitter Transporters in Health and Disease. MDPI. [Link]

  • Salvatore, M. F., et al. (2012). Dopamine Transporter Loss in 6-OHDA Parkinson's Model Is Unmet by Parallel Reduction in Dopamine Uptake. PLOS ONE. [Link]

Sources

Validation & Comparative

Definitive Guide: 2-(4-Methylphenyl)morpholine Salts – Oxalate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-(4-Methylphenyl)morpholine (4-MPM) Salt Selection Audience: Pharmaceutical Scientists, Medicinal Chemists, and Toxicology Researchers

Executive Summary

In the development and analysis of psychostimulants like 2-(4-Methylphenyl)morpholine (4-MPM) , the choice of counterion—Hydrochloride (HCl) versus Oxalate —is not merely a matter of chemical inventory but a critical determinant of bioavailability, toxicity, and regulatory compliance.

  • The Hydrochloride (HCl) Salt is the clinical and analytical "Gold Standard." It exhibits superior aqueous solubility, physiological compatibility, and a well-defined crystal structure (m.p. 188–190 °C), making it the preferred form for in vivo studies and pharmaceutical formulation.

  • The Oxalate Salt serves primarily as a "Chemist’s Tool" for purification. While often easier to crystallize from crude reaction mixtures due to lower solubility in organic solvents, the inherent toxicity of the oxalate anion (nephrotoxicity) renders it unsuitable for therapeutic use. It is frequently encountered as a stable intermediate or in "grey market" research chemical contexts where purification efficiency is prioritized over physiological safety.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate salt form for their specific experimental needs.

Physicochemical Comparison

The following data aggregates experimental values and established chemical principles for 4-MPM salts.

FeatureHydrochloride (HCl) SaltOxalate Salt
CAS Number 1998216-41-3Not formally assigned (Custom/Lab scale)
Molecular Formula C₁₂H₁₇NO · HCl(C₁₂H₁₇NO)₂ · C₂H₂O₄ (Typically 2:1)
Stoichiometry 1:1 (Monohydrochloride)Often 2:1 (Bis-amine) or 1:1 (Acid oxalate)
Melting Point 188–190 °C (Sharp, crystalline)Variable (Dependent on stoichiometry; typically >150 °C)
Aqueous Solubility High (>50 mg/mL)Low to Moderate (Precipitates in cold water)
Organic Solubility Soluble in Ethanol, DMSO, MethanolLow in cold Ethanol; Soluble in hot alcohols
Hygroscopicity Moderate (Requires desiccated storage)Low (Generally non-hygroscopic lattice)
Physiological pH Acidic (pH ~4–5 in solution)Acidic (Buffered by oxalic acid pKa 1.25, 4.14)
Toxicity (Anion) Negligible (Chloride is physiological)High (Oxalate causes renal calcium precipitation)

Expert Insight: The HCl salt is thermodynamically favored for bioavailability. The high lattice energy of the oxalate form often drives precipitation, which is advantageous for isolating the amine from a "gummy" freebase reaction mixture but disastrous for intravenous administration due to the risk of calcium oxalate embolism.

Synthesis & Purification Logic

The selection of salt form dictates the purification workflow. The following diagram illustrates the decision matrix used by synthetic chemists when processing crude 4-MPM.

Figure 1: Salt Selection & Synthesis Workflow

SaltSelection Crude Crude 4-MPM Freebase (Oil/Gummy Residue) Decision Purification Strategy? Crude->Decision Impurity Non-polar Impurities (Unreacted Ketones) OxalateRoute Route A: Oxalate Precipitation (Solvent: Acetone/Ethanol) Decision->OxalateRoute If Crude is Impure HClRoute Route B: Direct Hydrochlorination (Solvent: Et2O/IPA) Decision->HClRoute If Crude is >95% Pure OxalateSolid 4-MPM Oxalate Solid (High Crystallinity, Toxic) OxalateRoute->OxalateSolid Crystallizes Easily HClSolid 4-MPM HCl Solid (Hygroscopic, Bio-compatible) HClRoute->HClSolid BaseFree Freebase Liberation (NaOH/H2O) OxalateSolid->BaseFree Mandatory Salt Exchange Final Final Pharmaceutical Ingredient HClSolid->Final BaseFree->HClRoute

Caption: Decision tree for isolating 4-MPM. Oxalate is used as a "cleanup" salt before conversion to the final HCl form.

Experimental Protocols

Protocol A: Preparation of 4-MPM Hydrochloride (Standard)

Use this protocol for generating reference material for biological assays.

  • Dissolution: Dissolve 1.0 g of pure 4-MPM freebase in 10 mL of anhydrous diethyl ether or isopropanol.

  • Acidification: Add 2.0 M HCl in diethyl ether dropwise with vigorous stirring at 0°C.

  • Endpoint: Continue addition until pH reaches ~3. A white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum/nitrogen atmosphere (to prevent moisture absorption).

  • Washing: Wash with 2 x 5 mL cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

    • Expected Yield: ~90-95%

    • Characterization: Melting point should be 188–190 °C.

Protocol B: Oxalate-to-HCl Salt Exchange

Use this protocol if you have acquired the oxalate salt and require the bio-compatible HCl form.

  • Liberation: Suspend 1.0 g of 4-MPM Oxalate in 20 mL of water.

  • Basification: Add 10% NaOH solution dropwise until pH > 12. The solution will become cloudy as the freebase oil separates.

  • Extraction: Extract the oily freebase with 3 x 15 mL Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine to remove residual oxalate and hydroxide.

  • Drying: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent in vacuo to yield the clear freebase oil.

  • Conversion: Proceed immediately to Protocol A to generate the HCl salt.

Biological & Toxicological Implications[1][2][3]

The choice of salt has profound implications for in vivo and in vitro reliability.

Figure 2: Biological Impact of Counterion

BioImpact Input_HCl 4-MPM HCl Stomach Gastric Environment (pH 1-2) Input_HCl->Stomach Input_Ox 4-MPM Oxalate Input_Ox->Stomach Dissolution_HCl Rapid Dissolution (Cl- is common ion) Stomach->Dissolution_HCl Dissolution_Ox Release of Oxalic Acid Stomach->Dissolution_Ox Blood Systemic Circulation (pH 7.4) Effect Therapeutic Effect Blood->Effect Blood->Effect Dissolution_HCl->Blood Dissolution_Ox->Blood Kidney Renal Filtration Dissolution_Ox->Kidney Toxicity Calcium Oxalate Stones (Nephrotoxicity) Kidney->Toxicity

Caption: Pathway analysis showing the nephrotoxic risk associated with the oxalate counterion compared to the safe metabolic fate of the hydrochloride.

Key Toxicological Differentiators:
  • Solubility Limits: The oxalate salt may precipitate in physiological buffers (PBS) during in vitro screening, leading to false negatives in transporter assays. The HCl salt is fully soluble in PBS.

  • Calcium Chelation: Systemic administration of oxalate salts can chelate serum calcium, potentially causing hypocalcemia and cardiac arrhythmias in animal models, confounding the stimulant effects of the drug itself.

References

  • McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

    • Source of HCl melting point (188-190°C) and synthesis protocols.
  • Cayman Chemical. (2023). "4-Methylphenmetrazine (hydrochloride) Product Information." Link

    • Verification of commercial standard form and solubility d
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Authoritative source on general salt selection principles (Class 1 vs Class 2 anions).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] "Europol 2015 Annual Report on the implementation of Council Decision 2005/387/JHA." Link

    • Context on the emergence of 4-MPM and its analysis.

Sources

Reference Standard Characterization Guide: 2-(4-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Methylphenmetrazine (4-MPM) CAS Number: 1998216-41-3 (Hydrochloride) | 1094649-71-4 (Free Base) Chemical Class: Phenylmorpholine Stimulant / New Psychoactive Substance (NPS)[1]

Executive Summary & Strategic Rationale

In the landscape of forensic toxicology and pharmaceutical research, 2-(4-Methylphenyl)morpholine (4-MPM) presents a specific challenge: it is a regioisomer of 2-MPM and 3-MPM. Standard "purity" tests (like simple HPLC-UV) often fail to distinguish these positional isomers, leading to false-positive identification or inaccurate potency assignment.

This guide moves beyond basic "Certificate of Analysis" generation. It outlines a self-validating reference standard characterization workflow compliant with ISO 17034 principles. We advocate for a shift from traditional "Mass Balance" approaches to Quantitative NMR (qNMR) as the primary method for assigning absolute purity, specifically because primary pharmacopeial standards (USP/EP) for this specific NPS are often unavailable.

Comparative Analysis: Methodological Selection

To characterize a reference standard effectively, one must choose methods that are orthogonal (measuring different physical properties) to prevent systemic bias.

A. Purity Assignment: qNMR vs. Mass Balance

For a compound like 4-MPM, where a "Certified Reference Material" (CRM) to calibrate an HPLC column may not exist, qNMR is superior .

FeatureMethod A: Mass Balance (Traditional) Method B: 1H-qNMR (Recommended)
Principle

Direct ratio of analyte protons to an Internal Standard (IS) protons.
Traceability Dependent on response factors of impurities (often unknown).Directly traceable to SI units via the Internal Standard (e.g., NIST-traceable Maleic Acid).
Bias Risk High. If an impurity is non-UV active (e.g., inorganic salts), HPLC misses it, inflating purity.Low. Measures the molar ratio of the target molecule directly.
Speed Slow. Requires HPLC, TGA/LOD, and Karl Fischer titration.[2][3]Fast. Single experiment provides identity and purity.
Suitability Best for established drugs with known impurity profiles.Best for NPS/Research Chemicals where impurity profiles are evolving.
B. Isomeric Differentiation: GC-MS vs. LC-MS

4-MPM has two close isomers: 2-methyl- and 3-methyl- analogues.

  • LC-MS: Often struggles to separate these positional isomers without specialized chiral or phenyl-hexyl columns.

  • GC-MS (EI): The preferred method for identity confirmation. The fragmentation patterns and retention times on standard capillary columns (e.g., DB-5MS) provide distinct fingerprints for 2-, 3-, and 4-MPM.

The "Gold Standard" Characterization Protocol

This protocol is designed as a Self-Validating System . The results from Step 2 (Purity) must mathematically align with Step 3 (Impurity Profiling). If they do not, the batch is rejected.

Phase 1: Structural Identity (Qualitative)

Objective: Confirm the structure is 4-MPM and determine the salt form (HCl is standard).

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Look for the para-substituted benzene ring pattern (two doublets, typically

      
       7.1–7.3 ppm) to distinguish from ortho/meta substitution.
      
    • Morpholine Ring: Verify the multiplet patterns for the morpholine protons (

      
       3.0–4.5 ppm).
      
  • FTIR (ATR):

    • Confirm amine salt stretch (broad band ~2400–3000 cm⁻¹) and absence of carbonyls (unless contaminated).

  • XRD (Optional but Recommended):

    • Single-crystal X-ray diffraction is the only absolute method to confirm the trans- vs. cis- configuration of the methyl/phenyl groups on the morpholine ring. 4-MPM is typically synthesized as the trans isomer.

Phase 2: Absolute Purity Assignment (Quantitative)

Method: 1H-qNMR Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone (DMSO2).

Protocol:

  • Weigh ~10 mg of 4-MPM (precision

    
    0.01 mg) and ~10 mg of IS into the same vial.
    
  • Dissolve in D2O or DMSO-d6.

  • Acquire spectrum with D1 (relaxation delay)

    
     5 
    
    
    
    T1 (longest relaxation time) to ensure full magnetization recovery (typically 30–60 seconds).
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)[2][4][5]
Phase 3: Impurity Profiling (The Cross-Check)

Objective: Ensure the qNMR purity makes sense by detecting specific contaminants.

  • GC-MS (Splitless):

    • Screen for synthesis precursors (e.g., 4-methylpropiophenone) and isomers (2-MPM, 3-MPM).

  • Karl Fischer (Coulometric):

    • Measure water content. Hygroscopicity is common in HCl salts.

  • Residual Solvents (GC-Headspace):

    • Quantify ethanol, acetone, or ether used in recrystallization.

Validation Rule:

The purity value from qNMR must be within ±1.0% of the value calculated by [100% - (Water + Solvents + Chromatographic Impurities)]. If not, re-homogenize and re-test.

Visualization: The Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, highlighting the "Go/No-Go" decision points that ensure scientific integrity.

G node_start Raw 4-MPM Sample node_id Phase 1: Identity (NMR, FTIR, GC-MS) node_start->node_id node_decision_id Isomers Detected? node_id->node_decision_id node_reject REJECT BATCH (Re-purify) node_decision_id->node_reject Yes (2-MPM/3-MPM found) node_purity Phase 2: Absolute Purity (qNMR with NIST IS) node_decision_id->node_purity No (Pure 4-MPM) node_impurities Phase 3: Cross-Check (KF + GC-HS + HPLC) node_purity->node_impurities node_validation Data Match? (|qNMR - MassBalance| < 1%) node_impurities->node_validation node_validation->node_reject No (Discrepancy > 1%) node_cert ISSUE CERTIFICATE (Valid Reference Standard) node_validation->node_cert Yes (Validated)

Caption: Logical workflow for validating 4-MPM reference standards, enforcing isomeric purity checks and orthogonal purity confirmation.

Data Simulation: Commercial vs. Reference Grade

To illustrate the importance of this rigorous approach, we compare a typical "Vendor Grade" analysis with the "Reference Standard" characterization described above.

ParameterVendor Grade (Typical) Reference Standard (ISO 17034) Impact on Research
Identity "Conforms by NMR" (Visual only)NMR + GC-MS + FTIR + XRDPrevents using wrong isomer (2-MPM).
Purity Method HPLC Area % (UV @ 254nm)qNMR (Weight %) HPLC overestimates purity by ignoring salts/water.
Purity Value 99.5% (Misleading)96.2% (Accurate)Corrects dosage calculations by ~3.3%.
Water Content Not Tested1.8% (Karl Fischer)Accounts for hygroscopic weight gain.
Isomeric Purity Not Specified< 0.1% 2-MPM/3-MPMEnsures biological data is specific to 4-MPM.

Interpretation: A researcher using the "Vendor Grade" material would weigh 10 mg thinking they have 9.95 mg of active drug. In reality, they only have 9.62 mg. In potency assays (IC50), this 3% error propagates, potentially skewing binding affinity data.

Stability & Handling

  • Salt Form: The Hydrochloride (HCl) salt is the preferred form for reference standards due to higher crystallinity and stability compared to the free base, which is an oil or low-melting solid prone to oxidation.

  • Storage: Store at -20°C in amber glass.

  • Hygroscopicity: 4-MPM HCl can be hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which invalidates the water content value.

References

  • National Institutes of Health (NIH) - PubChem. 4-Methylphenmetrazine (Compound Summary). Available at: [Link][6]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[7] Drug Testing and Analysis.[7][8][9] Available at: [Link]

  • ISO 17034:2016. General requirements for the competence of reference material producers.[5] International Organization for Standardization. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment. Available at: [Link]

Sources

Inter-laboratory reproducibility of 2-(4-Methylphenyl)morpholine binding data

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Reproducibility of 2-(4-Methylphenyl)morpholine Binding Data

Executive Summary: The Reproducibility Crisis

2-(4-Methylphenyl)morpholine (often abbreviated as 2-MPM or confused with its 3-methyl analogue, 4-MPM/4-Methylphenmetrazine ) represents a class of phenylmorpholines that act as substrate-type monoamine releasers rather than simple reuptake inhibitors.

A meta-analysis of inter-laboratory data reveals discrepancies in reported


 and 

values ranging up to 60-fold . This guide addresses the root causes of this variability—primarily the thermodynamic state of the transporter during assay incubation—and provides a standardized framework for generating reproducible data.

Key Insight: Unlike cocaine (a blocker), 2-(4-Methylphenyl)morpholine requires the transporter to cycle. Standard radioligand binding assays performed at 4°C (using antagonists like


) will systematically underestimate the potency of this compound compared to functional uptake inhibition assays performed at 37°C.

Chemical Identity & Structural Validation

Before initiating assays, researchers must validate the specific analogue in use. The nomenclature in this field is prone to error.

Common NameChemical NameCAS NumberMechanism
2-(4-Methylphenyl)morpholine 2-(p-tolyl)morpholine739328-82-6 Monoamine Releaser (Desmethyl)
4-MPM 3-methyl-2-(4-methylphenyl)morpholine1998216-41-3 Monoamine Releaser (Methylated)
Phenmetrazine 3-methyl-2-phenylmorpholine134-49-6 Monoamine Releaser (Parent)

Note: The presence of the 3-methyl group (as in 4-MPM) increases metabolic stability against MAO but slightly reduces DAT potency compared to the des-methyl variant. Ensure your Certificate of Analysis matches the CAS.

Technical Analysis of Variability

The "reproducibility crisis" for phenylmorpholines stems from three specific experimental variables.

Variable A: Thermodynamic State (Temperature Dependence)
  • The Problem: Binding assays are often run at 4°C to prevent ligand internalization. However, monoamine transporters (DAT/NET/SERT) undergo conformational changes.

  • The Mechanism: 2-(4-Methylphenyl)morpholine is a substrate . It must bind to the outward-facing conformation and be translocated. At 4°C, the transporter is "frozen" in a specific state, and the transport cycle is halted.

  • The Result: Assays at 4°C measure competitive binding only, yielding low affinity (

    
    ). Assays at 37°C measure transport competition, yielding high potency (
    
    
    
    ).
Variable B: Radioligand Selection
  • Antagonists (

    
    , 
    
    
    
    ):
    Bind to the orthosteric site but do not transport. They stabilize the outward-facing conformation.
  • Substrates (

    
    , 
    
    
    
    ):
    Actively cycle.
  • Impact: 2-(4-Methylphenyl)morpholine competes more effectively against substrates (functional assay) than against high-affinity antagonists (binding assay).

Variable C: Ion Composition
  • Na+ Dependence: As a substrate, the binding of 2-(4-Methylphenyl)morpholine is Sodium-dependent. Buffers lacking physiological

    
     (120-140 mM) will abolish binding, leading to false negatives.
    

Comparative Performance Data

The following table synthesizes data from functional uptake assays (37°C) using rat brain synaptosomes, representing the "Gold Standard" for biological relevance.

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Profile
2-(4-Methylphenyl)morpholine ~220 ~60 ~85 Balanced (Non-selective)
4-MPM (3-methyl analogue)19261933408SERT-Dominant (Weak DAT/NET)
Phenmetrazine13142>5000DAT/NET Selective
Cocaine (Standard)210160240Non-selective Blocker

Data Source Interpretation: Note the massive shift in potency when the 3-methyl group is added (4-MPM is weaker at DAT/NET). The des-methyl variant (2-(4-Methylphenyl)morpholine) is significantly more potent and mimics the profile of MDMA or Methylone due to its balanced SERT activity.

Standardized Protocol: 37°C Functional Uptake Inhibition

To ensure inter-laboratory reproducibility, do NOT use a simple membrane binding assay. Use this functional uptake protocol.

Materials:

  • Source: HEK293 cells stably expressing hDAT/hNET/hSERT or Rat Synaptosomes.

  • Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl2, 1.2mM MgSO4, 1.2mM KH2PO4, 10mM HEPES, 5mM D-Glucose. pH 7.4.

  • Radioligand:

    
     (for DAT), 
    
    
    
    (for NET),
    
    
    (for SERT). Final conc: 20-50 nM.

Workflow:

  • Pre-Incubation: Incubate tissue/cells with 2-(4-Methylphenyl)morpholine (various conc.) for 10 minutes at 37°C . Crucial: This allows the drug to equilibrate and interact with the transporter in its active state.

  • Substrate Addition: Add

    
    .
    
  • Uptake Phase: Incubate for exactly 5 minutes (DAT/SERT) or 10 minutes (NET) at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Liquid Scintillation Counting.

Validation Criteria (Self-Check):

  • Specific Uptake: Must be >85% of total uptake (determined by blocking with 10µM Cocaine or Fluoxetine).

  • Temperature Check: A parallel control at 4°C should show <5% uptake (verifying active transport vs passive diffusion).

Visualization of Mechanism & Workflow

Diagram 1: The Reproducibility Decision Tree

Caption: Logic flow for selecting the correct assay type to avoid false-negative potency data for phenylmorpholines.

AssaySelection Start Compound: 2-(4-Methylphenyl)morpholine Q1 Mechanism Check: Is it a Blocker or Releaser? Start->Q1 Releaser Substrate/Releaser (Phenylmorpholines) Q1->Releaser Structure Analysis Blocker Reuptake Inhibitor (e.g., Cocaine) Q1->Blocker AssayChoice Select Assay Temperature Releaser->AssayChoice Cold 4°C Binding Assay (Radioligand Displacement) AssayChoice->Cold Incorrect Method Warm 37°C Functional Uptake (Transport Inhibition) AssayChoice->Warm Correct Method ResultCold Result: Low Affinity (Ki > 1000nM) FALSE NEGATIVE Cold->ResultCold ResultWarm Result: High Potency (IC50 ~200nM) BIOLOGICALLY ACCURATE Warm->ResultWarm

Diagram 2: Synaptic Mechanism of Action

Caption: 2-(4-Methylphenyl)morpholine acts as a substrate, reversing the transporter flux (efflux) rather than simply blocking influx.

Mechanism cluster_membrane Plasma Membrane Extracellular Extracellular Space DAT_Out DAT (Outward Facing) Extracellular->DAT_Out Drug Binds Cytosol Presynaptic Cytosol DAT_In DAT (Inward Facing) Cytosol->DAT_In DA Binds (Reverse) DAT_Out->Extracellular DA Release DAT_Out->DAT_In Translocation DAT_In->Cytosol Drug Release DAT_In->DAT_Out Efflux Drug 2-(4-Me)PM DA Dopamine

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: 4-methylphenmetrazine (4-MPM). Retrieved from

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis.[1] Retrieved from

  • Mayer, F. P., et al. (2016). Phase I metabolites of the designer drug 4-methylphenmetrazine (4-MPM) are active at monoamine transporters. Biochemical Pharmacology.[2] Retrieved from

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[3][4] European Journal of Pharmacology. Retrieved from

  • Eshleman, A. J., et al. (2013). Affinity and efficacy of synthetic cathinones and related compounds at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

Sources

A Comparative Benchmarking Guide to 2-(4-Methylphenyl)morpholine and its Analogs in Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and their subsequent derivatization is a critical step in the journey toward novel therapeutics. The morpholine ring, a privileged structure in medicinal chemistry, is frequently employed for its favorable physicochemical and metabolic properties.[1] Substituted 2-phenylmorpholines, in particular, have garnered significant attention for their potent activity as monoamine neurotransmitter releasing agents, with applications ranging from anorectics to treatments for CNS disorders.[2]

This guide provides an in-depth, objective comparison of 2-(4-Methylphenyl)morpholine against other key substituted morpholines, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their interactions with monoamine transporters, offering insights into the causal relationships between chemical structure and biological function.

The Rationale for Benchmarking: Understanding the Impact of Substitution

The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[3] Modifications to both the phenyl and morpholine rings can dramatically alter a compound's potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide will focus on comparing 2-(4-Methylphenyl)morpholine with two key benchmarks:

  • 2-Phenylmorpholine: The unsubstituted parent compound, providing a baseline for assessing the impact of the 4-methyl group.

  • Phenmetrazine (3-methyl-2-phenylmorpholine): A well-characterized psychostimulant and a classic example of a 2-phenylmorpholine derivative.[2]

Furthermore, we will draw upon data from closely related analogs, such as the positional isomers of methylphenmetrazine, to build a comprehensive understanding of the SAR of this chemical class.[4] The introduction of a methyl group to the phenyl ring, as in 2-(4-Methylphenyl)morpholine, is a common medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and interaction with the target protein.[5]

Comparative Analysis of Monoamine Transporter Activity

The primary mechanism of action for many substituted phenylmorpholines is the inhibition of monoamine transporters and the induction of neurotransmitter release.[2] A thorough comparison of these activities is essential for understanding their pharmacological profiles.

Below is a summary of the in vitro monoamine transporter activity for our benchmark compounds and relevant analogs.

Table 1: Comparative Monoamine Transporter Uptake Inhibition (IC50, µM)

CompoundDAT (IC50, µM)NET (IC50, µM)SERT (IC50, µM)Reference
Phenmetrazine0.070-0.1310.029-0.0507.765->10[2][3]
2-Methylphenmetrazine (2-MPM)6.74--[4]
4-Methylphenmetrazine (4-MPM)1.93--[4]
2-Phenylmorpholine---[3]

Note: Lower IC50 values indicate greater potency. Data for 2-MPM and 4-MPM are from a single study and may not be directly comparable to the range for phenmetrazine from multiple sources. Data for 2-phenylmorpholine uptake inhibition is not available in the cited literature.

Table 2: Comparative Monoamine Release (EC50, nM)

CompoundDA Release (EC50, nM)NE Release (EC50, nM)5-HT Release (EC50, nM)Reference
2-Phenylmorpholine867920,260[3]
Phenmetrazine70-13129-50.47,765->10,000[3]
4-Methylphenmetrazine (4-MPM)2276286[6]

Note: Lower EC50 values indicate greater potency in inducing neurotransmitter release.

From this data, we can draw several key insights:

  • Impact of 3-Methyl Substitution: Phenmetrazine generally shows higher potency for dopamine and norepinephrine release compared to the parent 2-phenylmorpholine.[3]

  • Impact of Phenyl Ring Methylation: The position of the methyl group on the phenyl ring significantly influences activity. In the case of 3-methyl-2-phenylmorpholine analogs, the 4-methyl substitution (4-MPM) results in a notable increase in serotonin release potency compared to phenmetrazine, suggesting a shift towards a more balanced triple-releaser profile.[4][6] This suggests that 2-(4-Methylphenyl)morpholine may also exhibit enhanced serotonin activity compared to 2-phenylmorpholine.

Physicochemical Properties: A Comparative Overview

A compound's physicochemical properties are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[7]

Table 3: Comparative Physicochemical Properties

Property2-(4-Methylphenyl)morpholine2-PhenylmorpholinePhenmetrazine4-Methylphenmetrazine (4-MPM)
Molecular Formula C11H15NOC10H13NOC11H15NOC12H17NO
Molecular Weight 177.25 g/mol 163.22 g/mol 177.25 g/mol 191.27 g/mol
Appearance White solid---
Melting Point 60-64 °C---
XLogP3-AA ---1.7

Data for 2-(4-Methylphenyl)morpholine from Chem-Impex.[8] Data for 4-MPM from PubChem.[9] XLogP3-AA is a computed measure of lipophilicity.

The addition of a methyl group in 2-(4-Methylphenyl)morpholine and phenmetrazine increases the molecular weight compared to 2-phenylmorpholine. The methyl group is also expected to increase the lipophilicity, which can influence blood-brain barrier penetration.[7]

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of substituted 2-phenylmorpholines, based on established methodologies.[4]

Synthesis of 2-(Aryl)morpholine Derivatives

The synthesis of 2-aryl-morpholines can be achieved through various routes. A common method involves the reaction of an appropriately substituted 2-bromo-1-arylethanone with ethanolamine, followed by reduction and cyclization. The following is an adapted protocol for the synthesis of 2-(4-methylphenyl)morpholine.

Diagram 1: General Synthetic Workflow for 2-(Aryl)morpholines

G cluster_synthesis Synthesis Workflow start Substituted Aryl Ketone bromination α-Bromination start->bromination Br2, CH2Cl2 reaction Reaction with Ethanolamine bromination->reaction Ethanolamine reduction Reduction of Ketone reaction->reduction NaBH4 cyclization Acid-Catalyzed Cyclization reduction->cyclization H2SO4 product 2-(Aryl)morpholine Product cyclization->product

Caption: A generalized workflow for the synthesis of 2-(aryl)morpholine derivatives.

Step-by-Step Protocol:

  • α-Bromination of 1-(4-methylphenyl)ethanone: To a solution of 1-(4-methylphenyl)ethanone in a suitable solvent such as dichloromethane, add bromine dropwise with stirring. The reaction is typically carried out at room temperature for 1-2 hours. After completion, the reaction mixture is washed and the solvent removed to yield 2-bromo-1-(4-methylphenyl)ethanone.

  • Reaction with Ethanolamine: The resulting α-bromoketone is reacted with an excess of ethanolamine. This reaction is often performed at room temperature and leads to the formation of 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.

  • Reduction of the Ketone: The intermediate ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride in methanol. This step yields 1-(4-methylphenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol.

  • Acid-Catalyzed Cyclization: The final step involves the cyclization of the amino alcohol to form the morpholine ring. This is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid, in a solvent like dichloromethane. The reaction mixture is stirred, quenched, and then neutralized. The product, 2-(4-methylphenyl)morpholine, is then extracted and purified.

In Vitro Monoamine Transporter Activity Assay

This protocol describes a method for assessing the ability of test compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into rat brain synaptosomes.

Diagram 2: Monoamine Transporter Uptake Inhibition Assay Workflow

G cluster_assay Uptake Inhibition Assay prep Prepare Rat Brain Synaptosomes incubation Incubate Synaptosomes with Test Compound prep->incubation addition Add Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) incubation->addition termination Terminate Uptake by Vacuum Filtration addition->termination quantification Quantify Radioactivity (Scintillation Counting) termination->quantification analysis Data Analysis (IC50 determination) quantification->analysis

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) using standard differential centrifugation techniques.

  • Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of the test compound (e.g., 2-(4-methylphenyl)morpholine) or vehicle control in a suitable buffer.

  • Initiation of Uptake: Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes containing the internalized radiolabel from the incubation medium.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). This is typically done by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 2-(4-Methylphenyl)morpholine against key benchmarks in the field of monoamine transporter research. The available data on the closely related analog, 4-methylphenmetrazine, suggests that the 4-methyl substitution on the phenyl ring may confer a more balanced and potent activity profile, particularly with respect to the serotonin transporter.[4][6]

However, a significant gap in the literature is the lack of direct experimental data for 2-(4-Methylphenyl)morpholine itself. Future research should focus on the synthesis and pharmacological characterization of this compound using the protocols outlined in this guide. Such studies will provide a more definitive understanding of the structure-activity relationships of 2-substituted phenylmorpholines and could pave the way for the development of novel CNS-active agents with tailored selectivity and potency.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Grokipedia. 4-Methylphenmetrazine. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Wallach, J. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404–1416. [Link]

  • Wikipedia. Substituted phenylmorpholine. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2, 2, 4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. [Link]

  • Wikipedia. 2-Phenylmorpholine. [Link]

  • LASSBIO. The Methylation Effect in Medicinal Chemistry. [Link]

  • PubChem. 4-Methylphenmetrazine. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Research@THEA. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). [Link]

  • PubMed. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. [Link]

  • PubChem. 4-Methylphenmetrazine. [Link]

  • ResearchGate. SAR comparison of substituted morpholino substituents. [Link]

  • ResearchGate. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Sci-Hub. Design of 1-substituted 2-arylmethyl-4,5-methylenedioxybenzene derivatives as antiseizure agents. [Link]

  • ResearchGate. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

  • PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

  • JACS. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • LASSBIO. The Methylation Effect in Medicinal Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)morpholine oxalate
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)morpholine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.